Z-Pro-Pro-aldehyde-dimethyl acetal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
FWRIGQASSHUNQU-IRXDYDNUSA-N |
Isomeric SMILES |
COC([C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Canonical SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Z-Pro-Pro-aldehyde-dimethyl acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Pro-aldehyde-dimethyl acetal is a synthetic compound of significant interest in neuropharmacology and drug development. It functions as a cell-permeable prodrug that, once metabolized, potently and selectively inhibits the enzyme prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease implicated in the pathophysiology of cognitive decline and various neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its conversion to the active inhibitor, its interaction with the PREP active site, its cellular effects, and the experimental protocols used to elucidate these properties.
From Prodrug to Potent Inhibitor: The Activation of this compound
This compound is designed as a stable, cell-permeable precursor to the highly reactive aldehyde, Z-Pro-Prolinal. The dimethyl acetal group protects the aldehyde functionality, allowing for efficient passage across cell membranes. Intracellularly, it is hypothesized that cellular esterases or the acidic microenvironment of certain organelles hydrolyze the acetal to unveil the active aldehyde, Z-Pro-Prolinal. This active form is a potent inhibitor of prolyl endopeptidase.
The Core Mechanism: Inhibition of Prolyl Endopeptidase (PREP)
Z-Pro-Prolinal exerts its inhibitory effect on PREP through a slow-binding, reversible mechanism. The core of this interaction lies in the formation of a covalent hemiacetal linkage between the aldehyde group of Z-Pro-Prolinal and the hydroxyl group of the catalytic serine residue (Ser554 in porcine PREP) within the enzyme's active site.[1][2] This interaction mimics the tetrahedral transition state of the enzyme-substrate complex, effectively blocking the enzyme's catalytic activity. The presence of the aldehyde is critical for this potent inhibition; the corresponding alcohol derivative, Z-Pro-Prolinol, is a significantly weaker inhibitor.[3][4]
Prolyl endopeptidase is a unique serine protease with a two-domain structure: a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain.[5][6][7] The active site, containing the catalytic triad of Ser554, His680, and Asp641, is located in a cavity at the interface of these two domains.[8] The β-propeller domain acts as a gating filter, restricting access to the active site to smaller peptides (typically less than 30 amino acids).[6] The binding of Z-Pro-Prolinal occurs within this active site, with the P1 proline residue of the inhibitor fitting into the S1 subsite of the enzyme.[9]
Quantitative Inhibition Data
The inhibitory potency of Z-Pro-Prolinal against prolyl endopeptidase has been extensively characterized. The following table summarizes key kinetic parameters.
| Parameter | Value | Species | Reference |
| IC₅₀ | 12 nM | Not Specified | |
| Kᵢ | 0.35 ± 0.05 nM | Mouse Brain | [3][4] |
| kₒₙ (Association Rate Constant) | 1.6 x 10⁵ M⁻¹s⁻¹ | Mouse Brain | [3][4] |
| kₒբբ (Dissociation Rate Constant) | ~4 x 10⁻⁵ s⁻¹ | Mouse Brain | [3][4] |
Cellular Effects: Beyond Enzyme Inhibition
The inhibition of PREP by Z-Pro-Prolinal has significant downstream cellular consequences, particularly in the context of neuroinflammation and neurotoxicity.
Modulation of Microglial Activation and Neuroinflammation
Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. In pathological conditions, activated microglia can release a variety of pro-inflammatory and neurotoxic factors. Studies have shown that inhibitors of PREP, including Z-Pro-Prolinal, can modulate microglial activation.[10] This includes the inhibition of the production of reactive oxygen species (ROS) and the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in cell stress responses.[10] By suppressing these pathways, Z-Pro-Prolinal can attenuate the neurotoxic effects of activated microglia.[11][12]
Signaling Pathways
The precise signaling pathways modulated by PREP inhibition are still under investigation. However, it is known that PREP can influence pathways involved in inflammation and oxidative stress. The diagram below illustrates a potential signaling pathway affected by Z-Pro-Prolinal.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and its active form, Z-Pro-Prolinal.
Fluorometric Prolyl Endopeptidase (PREP) Inhibition Assay
This assay is used to determine the inhibitory potency of a compound against PREP.
Materials:
-
Purified prolyl endopeptidase
-
Z-Pro-Prolinal (or this compound for intracellular conversion studies)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Z-Pro-Prolinal in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A solution of purified PREP at a final concentration in the low nanomolar range.
-
Varying concentrations of Z-Pro-Prolinal. Include a control with no inhibitor.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to a final concentration of approximately 200-300 µM.[13][14][15]
-
Immediately begin kinetic measurement of the fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the PREP activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS) in Microglial Cells
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS production in microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
This compound
-
Lipopolysaccharide (LPS) to induce ROS production
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
24-well plate
-
Fluorescence microscope or fluorometric microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Seed microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Remove the medium and wash the cells once with warm DMEM.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM in pre-warmed DMEM) and add it to each well.[16]
-
Incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.[16][17]
-
Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[16]
-
Add fresh culture medium containing LPS (e.g., 1 µg/mL) to induce ROS production. Include a control group without LPS.
-
Incubate for the desired time (e.g., 4-6 hours).
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the effect of this compound on microglial neurotoxicity.
Conclusion
This compound, through its active metabolite Z-Pro-Prolinal, is a highly potent and specific inhibitor of prolyl endopeptidase. Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine in the enzyme's active site. Beyond direct enzyme inhibition, this compound demonstrates significant cellular effects by modulating microglial activation and reducing the production of neurotoxic factors. The detailed experimental protocols provided herein serve as a foundation for further research into the therapeutic potential of this and similar compounds in the context of neurodegenerative diseases. The continued investigation into the intricate molecular interactions and signaling pathways governed by PREP will be crucial for the development of novel and effective treatments for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cofilin Mediates LPS-Induced Microglial Cell Activation and Associated Neurotoxicity Through Activation of NF-κB and JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Z-Pro-Pro-aldehyde-dimethyl acetal: A Potent Inhibitor of Prolyl Endopeptidase (PREP) for Neurodegenerative Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prolyl endopeptidase (PREP), a serine protease implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's, has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent PREP inhibitor. We detail its mechanism of action, inhibitory efficacy, and its role in modulating key signaling pathways involved in neurodegeneration. This document also provides comprehensive experimental protocols for its synthesis and the assessment of its inhibitory activity, serving as a vital resource for researchers and professionals in the field of drug discovery and development.
Introduction
Prolyl endopeptidase (PREP) is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its substrates include various neuropeptides and peptide hormones, and its dysregulation has been linked to the pathophysiology of several neurodegenerative disorders. PREP is believed to contribute to the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease, and the aggregation of α-synuclein, a key factor in Parkinson's disease. As such, the development of potent and specific PREP inhibitors is a promising avenue for therapeutic intervention.
This compound is a derivative of Z-Pro-Prolinal (also known as Z-Pro-Pro-CHO), a well-characterized PREP inhibitor. The dimethyl acetal functional group serves as a protective group for the aldehyde, potentially improving its stability and pharmacokinetic properties. This guide explores the synthesis, quantitative inhibitory data, and the mechanistic role of this compound in relevant signaling pathways.
Quantitative Inhibitory Data
The inhibitory potency of this compound against prolyl endopeptidase has been determined through various in vitro assays. The most consistently reported value is its half-maximal inhibitory concentration (IC50). For comparative purposes, the inhibitory constant (Ki) of its parent compound, Z-Pro-Prolinal, is also included.
| Compound | Parameter | Value | Notes |
| This compound | IC50 | 12 nM[1][2] | Most frequently cited value for PREP inhibition. |
| IC50 | 120 nM[3][4] | Less frequently cited; may be an outlier or reflect different experimental conditions. | |
| Z-Pro-Prolinal (parent aldehyde) | Ki | 0.35 nM[5] | Provides context for the high-affinity binding of the pharmacophore. |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the parent aldehyde, Z-Pro-Prolinal, followed by its conversion to the dimethyl acetal.
Step 1: Synthesis of Z-Pro-Prolinal [5]
The synthesis of Z-Pro-Prolinal begins with the reduction of L-Proline to L-prolinol. This is followed by a coupling reaction with N-benzyloxycarbonyl-L-proline (Z-Pro-OH) to form Z-Pro-prolinol. The final step is the oxidation of the alcohol to the corresponding aldehyde using a mild oxidizing agent such as dimethyl sulfoxide (DMSO) in what is known as a Swern or Moffatt-type oxidation.
Step 2: Conversion to this compound
The aldehyde, Z-Pro-Prolinal, is then converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst. This is a standard procedure for acetal formation.
Experimental Workflow: Synthesis of this compound
Protocol for Prolyl Endopeptidase (PREP) Inhibition Assay
The inhibitory activity of this compound can be determined using a fluorometric assay that measures the cleavage of a synthetic PREP substrate.
Materials:
-
Purified prolyl endopeptidase (human recombinant)[6]
-
Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[7][8]
-
This compound
-
96-well black microtiter plate
-
Microplate fluorometer
-
Prepare Reagents:
-
Dissolve the PREP enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute with assay buffer to the final working concentration.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the inhibitor (this compound) at various concentrations. Include a control with no inhibitor.
-
Add the PREP enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.
-
Stop the reaction by adding a stopping solution (e.g., 1.5 M acetic acid)[7][8].
-
Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 370 nm and emission at 440 nm for AMC liberation)[7].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: PREP Inhibition Assay
Signaling Pathways and Mechanism of Action
PREP is implicated in neurodegenerative diseases through its interaction with key proteins involved in pathology. This compound, by inhibiting PREP, can modulate these signaling cascades.
PREP, PP2A, and Tau Hyperphosphorylation in Alzheimer's Disease
In Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein Tau leads to the formation of neurofibrillary tangles and neuronal dysfunction. Protein phosphatase 2A (PP2A) is a major phosphatase responsible for dephosphorylating Tau[11][12][13][14][15][16]. PREP can form a complex with PP2A, leading to the inhibition of PP2A activity[13][14]. This inhibition results in an accumulation of hyperphosphorylated Tau. By inhibiting PREP, this compound can disrupt the PREP-PP2A interaction, thereby restoring PP2A activity and promoting the dephosphorylation of Tau, which may mitigate Tau pathology.
Signaling Pathway: PREP and Tau Phosphorylation
PREP and α-Synuclein Aggregation in Parkinson's Disease
In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a central pathological feature. PREP has been shown to directly interact with α-synuclein and enhance its dimerization, which is a critical early step in the aggregation process[17]. This interaction appears to be independent of PREP's enzymatic activity. By binding to PREP, this compound may induce a conformational change in PREP that disrupts its interaction with α-synuclein, thereby preventing the initial dimerization and subsequent aggregation.
Signaling Pathway: PREP and α-Synuclein Aggregation
Conclusion
This compound is a potent and valuable tool for the study of prolyl endopeptidase and its role in neurodegenerative diseases. Its well-defined inhibitory activity and its ability to modulate key pathological signaling pathways make it a compound of significant interest for both basic research and preclinical drug development. The detailed protocols provided in this guide are intended to facilitate its synthesis and evaluation, empowering researchers to further explore the therapeutic potential of PREP inhibition. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to advance its potential as a lead compound for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.
References
- 1. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 2. This compound | 脯氨酸内肽酶抑制剂 | MCE [medchemexpress.cn]
- 3. shop.bachem.com [shop.bachem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Fluorometric method of determining prolylendopeptidase activity in human erythrocytes in normal and pathologic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Role of protein phosphatase 2A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein phosphatase 2A dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Does modulation of tau hyperphosphorylation represent a reasonable therapeutic strategy for Alzheimer’s disease? From preclinical studies to the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Z-Pro-Pro-aldehyde-dimethyl acetal in Neurological Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent small molecule inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the pathophysiology of various neurological diseases. With a half-maximal inhibitory concentration (IC50) of 12 nM, this compound has garnered interest for its potential to modulate key pathological processes in neurodegeneration. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound and its therapeutic implications in neurological disease models, supported by available data, experimental methodologies, and an exploration of its putative signaling pathways.
It is important to note a point of clarification regarding the compound's biological effects. While the majority of scientific literature points towards the neuroprotective potential of PREP inhibitors, a single vendor technical data sheet has referred to this compound as a "neurotoxin" that can exacerbate neurological diseases in mice by inducing reactive oxygen species in microglia.[1] This characterization stands in contrast to the established role of PREP inhibitors in generally mitigating neuroinflammation and promoting neuronal survival. This guide will proceed based on the predominant scientific view of PREP inhibition as a therapeutic strategy, while acknowledging this conflicting information which warrants further investigation.
Quantitative Data on Biological Activity
Currently, specific quantitative data on the in vivo efficacy of this compound in neurological disease models is limited in the public domain. The primary reported quantitative value is its potent in vitro inhibition of prolyl endopeptidase.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Prolyl Endopeptidase (PREP) | In vitro enzymatic assay | 12 nM |
Further research is required to generate comprehensive in vivo data, including behavioral outcomes, and modulation of biomarkers in animal models of diseases such as Alzheimer's and Parkinson's.
Mechanism of Action and Key Signaling Pathways
The therapeutic potential of this compound stems from its inhibition of prolyl endopeptidase. PREP is a ubiquitously expressed enzyme, with particularly high levels in the brain, that cleaves small proline-containing peptides.[2] Its substrates include neuropeptides and hormones that play crucial roles in learning, memory, and neuronal signaling. The inhibition of PREP is hypothesized to exert neuroprotective effects through several interconnected pathways.
Modulation of Neuropeptide Signaling
PREP inhibitors, by preventing the degradation of neuropeptides such as vasopressin and thyrotropin-releasing hormone (TRH), may enhance their neuroprotective signaling. For instance, the neuroprotective effect of the related PREP inhibitor, Z-Pro-Prolinal, in a rat model of transient ischemia was found to be mediated by vasopressin receptors.[3] This suggests a pathway where PREP inhibition leads to increased availability of neuropeptides, which then act on their respective receptors to promote neuronal survival.
Caption: Putative neuropeptide-mediated neuroprotection by this compound.
Attenuation of Neuroinflammation
Neuroinflammation, primarily driven by activated microglia, is a key feature of many neurodegenerative diseases. PREP is secreted by reactive microglia and can contribute to neuronal toxicity. PREP inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in microglia.[4] By inhibiting PREP, this compound may help to suppress the pro-inflammatory M1 microglial phenotype and promote a shift towards the anti-inflammatory and neuroprotective M2 phenotype.
Caption: Proposed mechanism of anti-neuroinflammatory action of this compound.
Regulation of Protein Aggregation
The aggregation of proteins such as α-synuclein and tau is a pathological hallmark of Parkinson's disease and Alzheimer's disease, respectively. PREP has been shown to interact directly with α-synuclein, enhancing its dimerization and subsequent aggregation.[5] PREP inhibitors can disrupt this interaction, thereby reducing the formation of toxic protein aggregates.[5] Furthermore, PREP inhibitors may promote the clearance of these aggregates by inducing autophagy.[6]
References
- 1. This compound | 170116-63-9 | FP111060 [biosynth.com]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Z-Pro-Pro-aldehyde-dimethyl acetal (CAS: 170116-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific synthetic inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2][3][4] PREP is a cytosolic serine endoprotease that plays a significant role in the maturation and degradation of proline-containing neuropeptides and peptide hormones. Due to its involvement in neurological and inflammatory processes, PREP has emerged as a promising therapeutic target for a range of disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, serving as a valuable resource for researchers in neuroscience and drug discovery.
Chemical and Physical Properties
This compound, with the chemical name Benzyl (2S)-2-{[(2S)-2-(dimethoxymethyl)-1-pyrrolidinyl]carbonyl}-1-pyrrolidinecarboxylate, is a key intermediate in the synthesis of various bioactive molecules.[4] Its dimethyl acetal functionality enhances its stability and utility in diverse synthetic applications.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 170116-63-9 | [1][2][3] |
| Molecular Formula | C₂₀H₂₈N₂O₅ | [1][2][3] |
| Molecular Weight | 376.45 g/mol | [1][2][3] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of prolyl endopeptidase (PREP), with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[2][3][6] PREP is implicated in the cognitive dysfunction associated with aging and neurodegenerative diseases, including Alzheimer's disease.[3][6]
The primary mechanism of action of this compound is the inhibition of PREP activity. This inhibition is thought to confer neuroprotective effects by modulating neuroinflammatory pathways and preventing the pathological aggregation of proteins implicated in neurodegeneration.
Table 2: Biological Activity of this compound
| Target | Activity | Value | Reference(s) |
| Prolyl Endopeptidase (PREP) | Inhibition (IC₅₀) | 12 nM | [2][3][6] |
Role in Neuroinflammation and Microglial Activation
Activated microglia, the resident immune cells of the central nervous system, can contribute to neurotoxicity in various neurodegenerative disorders.[7] Studies have shown that the supernatant from stimulated human microglial cells is toxic to neuroblastoma cells. This compound has been demonstrated to be protective against this toxicity in a concentration-dependent manner, suggesting that PREP is a mediator of microglia-induced neurotoxicity.[7] Inhibition of PREP by this compound may therefore represent a therapeutic strategy for neurodegenerative conditions with an inflammatory component.[7][8]
Involvement in α-Synuclein Aggregation
Prolyl endopeptidase has been shown to interact directly with α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[2][9] This interaction accelerates the aggregation of α-synuclein.[2][9] PREP inhibitors, like this compound, can prevent this interaction and subsequent aggregation, suggesting a disease-modifying potential for these compounds in Parkinson's disease and related disorders.[2][9]
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of the closely related compound, Z-Pro-prolinal, and general organic chemistry principles for acetal formation, a likely synthetic route can be proposed.
-
Step 1: Reduction of L-proline to L-prolinol. L-proline can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield L-prolinol.[10]
-
Step 2: Coupling of Z-L-proline with L-prolinol. The N-protected Z-L-proline is coupled with L-prolinol using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) to form Z-Pro-prolinol.
-
Step 3: Oxidation of Z-Pro-prolinol to Z-Pro-prolinal. The alcohol group of Z-Pro-prolinol is oxidized to an aldehyde using a mild oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, to yield Z-Pro-prolinal.[11]
-
Step 4: Protection of the aldehyde as a dimethyl acetal. The resulting Z-Pro-prolinal is then treated with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) and a dehydrating agent (e.g., trimethyl orthoformate) to form the dimethyl acetal.[12] Purification is typically achieved by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol is adapted from established methods for measuring PREP activity using a fluorogenic substrate.
Materials:
-
Recombinant human PREP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
This compound (test inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PREP enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using the microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the PREP inhibition assay.
Microglia Activation and Neurotoxicity Assay
This protocol is based on studies investigating the neuroprotective effects of PREP inhibitors against microglia-mediated toxicity.[7]
Materials:
-
Human microglial cell line (e.g., THP-1, differentiated into macrophage-like cells with PMA)
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture media and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for microglial activation
-
This compound
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Microglia Activation:
-
Culture microglial cells to confluency.
-
Stimulate the cells with LPS and IFN-γ for 24-48 hours to induce an activated, pro-inflammatory phenotype.
-
Collect the conditioned medium (supernatant) from both stimulated and unstimulated microglia.
-
-
Neurotoxicity Assay:
-
Culture SH-SY5Y neuroblastoma cells in a 96-well plate.
-
Treat the SH-SY5Y cells with the conditioned medium from the activated microglia.
-
In parallel, treat another set of SH-SY5Y cells with the conditioned medium from activated microglia that has been pre-incubated with various concentrations of this compound.
-
Include controls: SH-SY5Y cells in fresh medium, and cells treated with supernatant from unstimulated microglia.
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure the viability of the SH-SY5Y cells using a suitable assay (e.g., MTT).
-
Compare the viability of cells treated with the supernatant from activated microglia with and without the PREP inhibitor to determine the neuroprotective effect of this compound.
-
Signaling Pathways
Inhibition of PREP by this compound is proposed to exert its neuroprotective effects through the modulation of neuroinflammatory signaling pathways and by preventing the pathological aggregation of α-synuclein.
Proposed Neuroinflammatory Signaling Pathway
In response to inflammatory stimuli such as LPS and IFN-γ, microglia become activated and release a variety of pro-inflammatory and neurotoxic factors. PREP is among the proteins upregulated and secreted by activated microglia.[7] Extracellular PREP can contribute to neurotoxicity. By inhibiting PREP, this compound can reduce this microglia-mediated damage to neurons. A central pathway in the inflammatory response is the NF-κB pathway, which is a likely downstream target of PREP activity in microglia.
References
- 1. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prolyl endopeptidase is revealed following SILAC analysis to be a novel mediator of human microglial and THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular prolyl oligopeptidase derived from activated microglia is a potential neuroprotection target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction [pubmed.ncbi.nlm.nih.gov]
- 10. Prolinol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Acetals [organic-chemistry.org]
Molecular structure and formula of Z-Pro-Pro-aldehyde-dimethyl acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for Z-Pro-Pro-aldehyde-dimethyl acetal, a significant compound in neurodegenerative disease research.
Molecular Structure and Chemical Formula
This compound is a dipeptide derivative where the C-terminal aldehyde is protected as a dimethyl acetal. The "Z" designation refers to a benzyloxycarbonyl protecting group on the N-terminus of the proline-proline dipeptide.
-
Systematic Name: Benzyl (S)-2-((S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
-
SMILES: COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC[3]
Physicochemical and Biological Properties
This compound is a versatile intermediate in organic synthesis and pharmaceutical research, noted for its role as a potent enzyme inhibitor.[1][4] The dimethyl acetal group enhances its stability and reactivity in various applications, including drug discovery.[1][4]
| Property | Value | Reference |
| Molecular Weight | 376.45 g/mol | [1][2][3][4] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 522.5 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 269.8 ± 30.1 °C | [1] |
| LogP | 1.33 | [1] |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | [1] |
| Index of Refraction | 1.554 | [1] |
| Biological Activity | Potent inhibitor of prolyl endopeptidase (PREP) | [1][6] |
| IC₅₀ (PREP) | 12 nM | [1][6] |
| Storage Conditions | 2-8 °C | [1][4] |
Mechanism of Action and Biological Relevance
This compound is a potent inhibitor of prolyl endopeptidase (PREP), a cytosolic serine endoprotease.[1][6] PREP is implicated in the progression of cognitive dysfunction in aging and neurodegenerative diseases such as Alzheimer's disease.[1][6] The enzyme cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues.[2][7] Many of these substrates are neuroactive peptides, and their dysregulation is linked to neurological disorders.[2] By inhibiting PREP, this compound can modulate the levels of these neuropeptides, offering a potential therapeutic avenue. The compound has also been identified as a neurotoxin that can induce the production of reactive oxygen species in microglia cells.[3]
Below is a diagram illustrating the inhibitory action of this compound on the PREP signaling pathway.
Caption: Inhibition of PREP by this compound.
Experimental Protocols
Representative Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a representative synthesis can be outlined based on established peptide coupling and aldehyde protection methodologies. The general workflow is depicted below.
Caption: A plausible synthetic workflow for this compound.
Methodology:
-
Peptide Coupling: Z-Proline is coupled with proline methyl ester using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction mixture is stirred at room temperature until completion, followed by workup and purification to yield the dipeptide ester, Z-Pro-Pro-OMe.
-
Ester Reduction: The resulting dipeptide ester is selectively reduced to the corresponding aldehyde (Z-Pro-Prolinal). This is typically achieved at low temperatures (e.g., -78 °C) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene or dichloromethane. Careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.
-
Acetal Formation: The crude aldehyde is then protected as a dimethyl acetal. This is generally accomplished by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).[8] Water is removed during the reaction to drive the equilibrium towards the acetal product. The final product, this compound, is then purified by column chromatography.
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol is adapted from established fluorimetric assays for PREP activity and can be used to determine the inhibitory potential of this compound.
Materials:
-
Recombinant human PREP
-
This compound (inhibitor)
-
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) (fluorogenic substrate)
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5
-
Stop Solution: 1.5 M acetic acid
-
96-well black microplate
-
Fluorimetric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the IC₅₀ determination.
-
Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add 25 µL of the inhibitor dilution (or buffer for control wells). Then, add 50 µL of a PREP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 2. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 170116-63-9 | FP111060 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Bachem AG [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential: A Technical Guide to the Discovery and Synthesis of Novel Peptide Aldehyde Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel peptide aldehyde inhibitors. These compounds have emerged as a pivotal class of therapeutic agents, targeting a range of enzymes with significant roles in human disease. This document details their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their development and evaluation.
Introduction to Peptide Aldehyde Inhibitors
Peptide aldehydes are potent, reversible inhibitors of various protease classes, including cysteine, serine, and threonine proteases.[1][2] Their inhibitory activity stems from the electrophilic nature of the aldehyde functional group, which readily forms a covalent but reversible hemiacetal or thiohemiacetal adduct with the hydroxyl or thiol group of the active site amino acid residue (e.g., cysteine in cysteine proteases).[3][4] This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[2][5]
Their versatility has led to the development of inhibitors for a wide array of enzymatic targets, including:
-
Proteasomes: Crucial for protein degradation and regulation of cellular processes. Inhibition of the 20S proteasome is a validated strategy in cancer therapy.[6][7][8]
-
Calpains: A family of calcium-dependent cysteine proteases involved in various physiological and pathological processes, including neurodegeneration and cardiovascular disease.[3][9][10]
-
Viral Proteases: Essential for viral replication, making them attractive targets for antiviral drug development, as seen with the SARS-CoV main protease (Mpro).[1][4]
-
Cathepsins: Lysosomal cysteine proteases implicated in various diseases, including cancer and immunological disorders.[9][11]
-
Interleukin-1β Converting Enzyme (ICE): A key enzyme in the inflammatory process, responsible for the maturation of the pro-inflammatory cytokine IL-1β.[12]
Quantitative Inhibitory Data
The potency of peptide aldehyde inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize key quantitative data for various peptide aldehyde inhibitors against their respective targets.
Table 1: Proteasome Inhibitors
| Compound | Target | Activity (IC50/Ki) | Reference |
| MG132 | 20S Proteasome (ChT-L) | Ki = 4 nM | [7] |
| Cbz-Glu(OtBu)-Phe-Leucinal (3c) | 20S Proteasome (ChT-L) | IC50 = 3.2 nM | [6] |
| Cbz-Glu(OtBu)-Leu-Leucinal (3d) | 20S Proteasome (ChT-L) | IC50 = 4.5 nM | [6] |
| Boc-Ser(OBzl)-Leu-Leucinal (3o) | 20S Proteasome (ChT-L) | IC50 = 9.8 nM | [6] |
| CEP1612 | Proteasome (ChT-L) | IC50 = 2 nM | [13] |
| CEP1508 | Proteasome (ChT-L) | IC50 = 6 nM | [13] |
| Aza-peptide aldehyde (Compound 1) | Human c20S Proteasome (β5) | IC50 = 2.3 µM | [14] |
Table 2: Calpain Inhibitors
| Compound | Target | Activity (Ki) | Reference |
| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM | [11] |
| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM | [11] |
| Benzothiazine mimetic (15m, S-config) | Calpain I | IC50 = 5-7 nM | [15] |
Table 3: SARS-CoV Main Protease (Mpro) Inhibitors
| Compound | Target | Activity (IC50/Ki) | Reference |
| AcNSTSQ-H | SARS-CoV Mpro | IC50 = 7.5 µM | [1] |
| AcESTLQ-H | SARS-CoV Mpro | IC50 = 7.5 µM | [1] |
| Ac-ESTLQ-H | SARS-CoV Mpro | Ki = 8.27 µM | [4] |
| Ac-NSTSQ-H | SARS-CoV Mpro | Ki = 40.98 µM | [4] |
| Ac-DSFDQ-H | SARS-CoV Mpro | Ki = 41.24 µM | [4] |
| CmFF-H | SARS-CoV Mpro | Ki = 2.24 µM | [4] |
Table 4: Cathepsin Inhibitors
| Compound | Target | Activity (Ki) | Reference |
| acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM | [11] |
| acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM | [11] |
Table 5: HIV Protease Inhibitors
| Compound | Target | Activity (IC50) | Reference |
| Most potent peptide aldehyde | HIV Protease | 0.9 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel peptide aldehyde inhibitors.
Synthesis of Peptide Aldehydes
The synthesis of peptide aldehydes can be broadly categorized into two main strategies: introduction of the aldehyde function onto a pre-synthesized peptide or using an α-amino aldehyde as a starting material for peptide elongation.[16]
Solid-Phase Synthesis of a Peptide Aldehyde Library (Example for SARS-CoV Mpro Inhibitors): [1]
-
Immobilization: Protected amino acid aldehydes, obtained through racemization-free oxidation of the corresponding amino alcohols with Dess–Martin periodinane, are immobilized on a threonyl resin as oxazolidines.
-
Protection: The ring nitrogen of the oxazolidine linker is protected with a Boc group.
-
Peptide Elongation: Standard solid-phase peptide synthesis (SPPS) protocols are employed to elongate the peptide chain on the resin.
-
Cleavage and Deprotection: The completed peptide aldehyde is cleaved from the resin and deprotected to yield the final product.
Solution-Phase Synthesis (Example for 20S Proteasome Inhibitors): [6]
-
Amino Alcohol Synthesis: L-Leucine is reduced with NaBH4 and I2 to yield L-leucinol.
-
Dipeptide Alcohol Formation: The resulting amino alcohol is coupled with a Boc-protected amino acid to form a dipeptide alcohol.
-
Peptide Coupling: Subsequent amino acids are coupled to the growing peptide chain using standard peptide coupling reagents.
-
Oxidation: The C-terminal alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
Enzyme Inhibition Assays
In Vitro Proteasome Inhibition Assay: [6]
-
Enzyme Preparation: Purified 20S proteasome is used.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the peptide aldehyde inhibitor for a specified time at 37°C.
-
Substrate Addition: A fluorogenic substrate specific for the chymotrypsin-like (ChT-L) activity of the proteasome is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
HPLC-Based Assay for SARS-CoV Mpro Inhibition: [1]
-
Reaction Mixture: The assay is performed with the inhibitor, a specific peptide substrate (e.g., SWTSAVLQ↓SGFRKWA), and the SARS-CoV Mpro enzyme.
-
Incubation: The reaction mixture is incubated to allow for substrate cleavage.
-
Quenching: The reaction is stopped.
-
Analysis: The ratio of substrate to cleaved product is determined by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: IC50 values are determined for compounds showing significant inhibition.
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding the complex biological pathways targeted by these inhibitors and the workflows involved in their discovery.
Signaling Pathways
The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Its inhibition by peptide aldehydes has significant downstream effects.
Caption: Inhibition of the 26S proteasome by a peptide aldehyde inhibitor.
Inhibition of the proteasome prevents the degradation of regulatory proteins like IκBα, which in turn blocks the activation of the NF-κB signaling pathway, a key player in inflammation and cell survival.[7]
Caption: Peptide aldehyde inhibition of proteasomal IκBα degradation.
Experimental and Logical Workflows
The discovery of novel peptide aldehyde inhibitors often follows a structured workflow, from initial design to biological evaluation.
Caption: General workflow for the discovery of novel peptide aldehyde inhibitors.
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these inhibitors.[17][18]
Caption: Key structure-activity relationships in peptide aldehyde inhibitors.
Conclusion
Peptide aldehyde inhibitors represent a highly promising and adaptable class of compounds for targeting a diverse range of proteases implicated in human diseases. Their mechanism of action, involving the formation of a reversible covalent bond with the active site, confers high potency. The continuous exploration of their structure-activity relationships, facilitated by efficient synthetic methodologies and robust screening assays, will undoubtedly lead to the development of novel and highly selective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of discovering and synthesizing the next generation of peptide aldehyde inhibitors.
References
- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aldehydes as inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptidyl aldehyde inhibitors of calpain incorporating P2-proline mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-heterocyclic dipeptide aldehyde calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allpeptide.com [allpeptide.com]
- 12. Effect of peptide aldehydes with IL-1 beta converting enzyme inhibitory properties on IL-1 alpha and IL-1 beta production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 1,2-Benzothiazine 1,1-dioxide P(2)-P(3) peptide mimetic aldehyde calpain I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
The Role of Proteasome Inhibition in Modulating Microglial Activation and Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While essential for synaptic pruning, debris clearance, and defense against pathogens, their chronic activation can lead to a pro-inflammatory state, releasing neurotoxic factors that contribute to the pathogenesis of various neurodegenerative diseases. A key regulatory hub governing this inflammatory response is the ubiquitin-proteasome system (UPS). The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, including critical regulators of inflammatory signaling. This technical guide explores the impact of proteasome inhibition on microglial function, focusing on the underlying molecular mechanisms, experimental validation, and the potential therapeutic implications of targeting this pathway to mitigate neuroinflammation.
Introduction: Microglia and the Ubiquitin-Proteasome System
Microglial activation is a hallmark of neuroinflammation. In response to stimuli such as lipopolysaccharide (LPS), aggregated proteins, or neuronal damage, microglia transition to a reactive phenotype.[1] This state is characterized by the upregulation and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[2] The master regulator of this pro-inflammatory gene expression is the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4]
The activity of NF-κB is tightly controlled by the ubiquitin-proteasome system. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3] Consequently, inhibiting the proteasome offers a direct mechanism to suppress NF-κB activation and downstream inflammatory responses in microglia.
Quantitative Data: Effects of Proteasome Inhibitors on Microglia
Several peptide aldehyde proteasome inhibitors, such as MG132, and more specific immunoproteasome inhibitors like ONX-0914, have been used to study the effects of proteasome inhibition in microglial cell models. The following tables summarize the quantitative effects observed in representative studies.
| Table 1: Effect of Proteasome Inhibitors on Pro-inflammatory Cytokine and NO Production | |||
| Inhibitor | Cell Type | Stimulus | Outcome Measure & Result |
| MG132 | Primary Human Fetal Microglia | Lipopolysaccharide (LPS) | TNF-α Release: Significantly blocked.[6] |
| ONX-0914 (100 nM) | BV-2 Microglia & Primary Mouse Microglia | Interferon-γ (IFNγ) | iNOS Gene Expression: Significantly reduced compared to IFNγ alone (p < 0.001).[7] |
| ONX-0914 (100 nM) | BV-2 Microglia (primed with IFNγ) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production: Exacerbated NO production was significantly reduced.[7] |
| Bortezomib | Rat Model of Ischemic Stroke | Ischemia | Inflammatory Cytokine Expression: Reduced.[8] |
| Table 2: Effect of Proteasome Inhibitors on Microglial Cell Viability and Activation Markers | |||
| Inhibitor | Cell Type | Concentration/Duration | Outcome Measure & Result |
| MG132 | BV-2 Microglial Cells | 1 µM for 2-8 hours | Cell Viability: Significant, time-dependent decrease starting at 2 hours.[9] |
| MG132 | Primary Rat Oligodendrocytes | Not specified | Apoptosis: Induced apoptotic cell death.[10] |
| MG132 | Primary Rat Astrocytes | Not specified | Cytotoxicity: No cytotoxic responses observed, showing cell-type specificity.[10] |
| ONX-0914 (100 nM) | BV-2 Microglia | 24 hours | Phagocytosis: Did not restore IFNγ-dependent suppression of phagocytosis.[7] |
| Bortezomib | Rat Spinal Cord (in vivo) | Days 7, 14, 30 | Microglial Activation (OX-42 staining): No significant activation observed.[8] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which proteasome inhibitors suppress neuroinflammation is through the inhibition of the canonical NF-κB signaling pathway.
The NF-κB Signaling Pathway
As illustrated in Figure 1, proteasome inhibitors like MG132 prevent the degradation of phosphorylated IκBα. This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, effectively sequestering the transcription factor and preventing it from moving to the nucleus to activate pro-inflammatory gene expression.[4][6]
Experimental Protocols
This section provides a generalized workflow for assessing the impact of proteasome inhibitors on microglial cells.
Materials
-
Cell Lines: BV-2 murine microglia (immortalized) or primary microglia isolated from rodent brains.
-
Proteasome Inhibitors: MG132 (stock in DMSO, typical working concentration 5-50 µM), ONX-0914 (stock in DMSO, typical working concentration 100-200 nM).[11][12]
-
Stimulants: Lipopolysaccharide (LPS) from E. coli (100 ng/mL), Interferon-gamma (IFNγ).
-
Reagents for Assays:
-
Cell Viability: MTT or WST-1 assay kits.
-
Cytokine Measurement: ELISA kits for TNF-α, IL-1β, IL-6.
-
Nitric Oxide Measurement: Griess Reagent.
-
Western Blot: Primary antibodies for IκBα, phospho-IκBα, p65 NF-κB, and loading controls (e.g., β-actin).
-
RNA Analysis: TRIzol, reverse transcription kits, qPCR primers for target genes (e.g., Tnf, Il1b, Nos2).
-
Experimental Workflow
Detailed Methodologies
-
Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For experiments, seed cells in appropriate plates (e.g., 5x10⁴ cells/well in a 96-well plate for viability assays; 5x10⁵ cells/well in a 24-well plate for protein/RNA analysis) and allow them to adhere overnight.
-
-
Treatment:
-
Remove culture media and replace with fresh, serum-free, or low-serum media.
-
Add the proteasome inhibitor (e.g., MG132 at a final concentration of 10 µM) or vehicle control (DMSO) to the respective wells. Incubate for 1-2 hours.
-
Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL).
-
Incubate for the desired period (e.g., 6 hours for NF-κB activation studies, 24 hours for cytokine release and viability).
-
-
Analysis:
-
ELISA/Griess Assay: Collect the cell culture supernatant. Perform ELISA according to the manufacturer's protocol to quantify cytokine concentrations. For NO, mix supernatant with Griess reagent and measure absorbance at 540 nm.
-
Western Blotting: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, block, and incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
-
Cell Viability (MTT Assay): After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Remove the media and dissolve the formazan crystals in DMSO. Read absorbance at 570 nm.
-
Conclusion and Future Directions
Proteasome inhibition presents a potent strategy for suppressing microglial-mediated neuroinflammation, primarily by blocking the activation of the NF-κB pathway. The data consistently show a reduction in the production of key neurotoxic mediators like TNF-α and nitric oxide. However, this approach is not without challenges. The proteasome is a vital component for general protein homeostasis in all cells, and broad, non-specific inhibition can lead to significant cytotoxicity, as observed in both microglial and other CNS cell types like oligodendrocytes.[9][10]
Future research is directed towards developing inhibitors that specifically target the immunoproteasome , a form of the proteasome that is preferentially expressed in immune cells like microglia upon inflammatory stimulation.[7][13] Targeting the immunoproteasome could offer a more refined therapeutic window, allowing for the modulation of neuroinflammation while minimizing the off-target effects and toxicity associated with pan-proteasome inhibitors. Such strategies hold promise for the development of novel therapeutics for a range of neurodegenerative disorders where chronic microglial activation is a key pathological driver.
References
- 1. Frontiers | The effects of microglia-associated neuroinflammation on Alzheimer’s disease [frontiersin.org]
- 2. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome blockers inhibit TNF-alpha release by lipopolysaccharide stimulated macrophages and microglia: implications for HIV-1 dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the immunoproteasome in interferon-γ-mediated microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocytes, but not microglia, are activated in oxaliplatin and bortezomib-induced peripheral neuropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Proteasome inhibition by MG-132 induces apoptotic cell death and mitochondrial dysfunction in cultured rat brain oligodendrocytes but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoproteasomes control activation of innate immune signaling and microglial function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MG-132 | Cell Signaling Technology [cellsignal.com]
- 13. pubs.acs.org [pubs.acs.org]
The Dimethyl Acetal Group in Peptide Aldehydes: A Technical Guide to Its Function and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the dimethyl acetal group in the synthesis and application of peptide aldehydes, potent inhibitors of various proteases with significant therapeutic potential. The aldehyde functional group is often the pharmacophore responsible for the inhibitory activity of these peptides. However, its inherent reactivity presents challenges during chemical synthesis. The dimethyl acetal group serves as an effective protecting group, masking the aldehyde to prevent undesirable side reactions, and can also function as a prodrug moiety to enhance bioavailability.
The Core Function: Protection of the Aldehyde Group
The primary function of the dimethyl acetal group in the context of peptide aldehydes is to act as a protecting group for the highly reactive aldehyde functionality. Peptide synthesis involves a series of coupling and deprotection steps, often under basic conditions, which can lead to unwanted reactions of a free aldehyde, such as aldol condensation, oxidation, or reaction with amine nucleophiles.
The dimethyl acetal is stable under neutral to strongly basic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-protection.[1][2] This stability ensures the integrity of the C-terminal aldehyde throughout the elongation of the peptide chain.
The regeneration of the aldehyde from the dimethyl acetal is typically achieved under mild acidic conditions, which are orthogonal to the basic conditions used for Fmoc removal.[1][3] This orthogonality is a key principle in modern peptide synthesis, allowing for the selective deprotection of different functional groups without affecting others.[4]
dot
Caption: Experimental workflow for the solid-phase synthesis of a peptide aldehyde using a dimethyl acetal protecting group.
Impact on Stability
While direct quantitative studies comparing the stability of peptide aldehydes with their dimethyl acetal counterparts are limited, the inherent chemical properties of acetals suggest a significant stabilizing effect. Aldehydes are susceptible to oxidation, polymerization, and epimerization, particularly under purification and storage conditions.[5] The conversion of the aldehyde to a dimethyl acetal mitigates these degradation pathways.
The stability of the dimethyl acetal itself is pH-dependent. It is highly stable at neutral and basic pH but undergoes hydrolysis under acidic conditions. The rate of hydrolysis is influenced by the specific acid catalyst and the surrounding chemical structure.[6][7] This controlled lability is crucial for its function as a protecting group, allowing for its removal at the desired stage of the synthesis.
Role as a Prodrug Moiety for Enhanced Bioavailability
The oral delivery of peptide-based drugs is notoriously challenging due to their poor metabolic stability and low membrane permeability.[8][9][10] The dimethyl acetal group can function as a prodrug moiety to improve the oral bioavailability of peptide aldehydes. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in vivo.
By masking the polar and reactive aldehyde group, the dimethyl acetal can increase the lipophilicity of the peptide, potentially enhancing its absorption across the gastrointestinal tract. Once absorbed, the acidic environment of the stomach or enzymatic action can hydrolyze the acetal, releasing the active peptide aldehyde.[6] While this is a promising strategy, specific data on the oral bioavailability of dimethyl acetal-protected peptide aldehydes is an area of ongoing research.
Experimental Protocols
Protection of Amino Aldehydes as Dimethyl Acetals
The synthesis of the starting material, the Nα-protected amino acid aldehyde dimethyl acetal, is a critical first step.
Methodology:
-
Starting Material: Nα-protected amino alcohol.
-
Oxidation: The amino alcohol is oxidized to the corresponding aldehyde. Common oxidizing agents include Dess-Martin periodinane or Swern oxidation. It is crucial to use mild conditions to avoid over-oxidation to the carboxylic acid and to minimize racemization.
-
Acetalization: The crude aldehyde is immediately treated with methanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, to form the dimethyl acetal. The reaction is typically driven to completion by removing the water formed during the reaction.[3]
| Step | Reagents and Conditions | Purpose |
| Oxidation | Nα-Fmoc-amino alcohol, Dess-Martin periodinane, Dichloromethane (DCM) | To convert the primary alcohol to an aldehyde. |
| Acetalization | Crude amino aldehyde, Methanol (excess), Catalytic HCl | To form the dimethyl acetal by reacting the aldehyde with methanol. |
| Work-up | Quench with NaHCO₃, Extraction with organic solvent, Purification | To neutralize the acid catalyst and isolate the pure Nα-Fmoc-amino acid aldehyde dimethyl acetal. |
Solid-Phase Peptide Synthesis (SPPS) of Peptide Aldehydes
Methodology:
-
Resin Loading: The C-terminal Nα-Fmoc-amino acid aldehyde dimethyl acetal is coupled to a suitable solid support resin (e.g., Wang resin, Rink amide resin).[4]
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin-bound peptide.
-
Chain Elongation: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Deprotection of the Dimethyl Acetal
Methodology:
-
Acidic Hydrolysis: The crude peptide, after cleavage from the resin, is treated with a mild aqueous acid solution to hydrolyze the dimethyl acetal and regenerate the aldehyde. The choice of acid and reaction conditions is critical to avoid degradation of the peptide.
-
Purification: The final peptide aldehyde is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Condition | Reagents | Notes |
| Mild Acid | 95% Trifluoroacetic acid (TFA) in water | Often performed concurrently with cleavage from the resin. |
| Aqueous Acetic Acid | 80% Acetic acid in water | Milder conditions, may require longer reaction times. |
| Formic Acid | Aqueous formic acid | Another mild option for acid-sensitive peptides. |
Biological Activity and Signaling Pathways
Peptide aldehydes are potent, reversible inhibitors of various classes of proteases, including serine, cysteine, and threonine proteases. Their inhibitory mechanism often involves the formation of a hemiacetal or hemithioacetal adduct between the aldehyde carbonyl and a nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site.
A prominent target of peptide aldehyde inhibitors is the proteasome , a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. Inhibition of the proteasome has emerged as a powerful strategy in cancer therapy.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Proteasome-mediated degradation of IκB is a critical step for the activation of NF-κB.
Peptide aldehyde proteasome inhibitors block the degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This mechanism underlies the anti-inflammatory and anti-cancer effects of many proteasome inhibitors.
dot
Caption: Inhibition of the NF-κB signaling pathway by a peptide aldehyde proteasome inhibitor.
MHC Class I Antigen Processing Pathway
Major Histocompatibility Complex (MHC) class I molecules present endogenous peptide antigens to cytotoxic T lymphocytes (CTLs), a critical process in the immune response against virally infected cells and tumor cells. The generation of these peptide antigens from intracellular proteins is largely mediated by the proteasome.
By inhibiting the proteasome, peptide aldehydes can block the production of antigenic peptides, thereby preventing their loading onto MHC class I molecules and subsequent presentation on the cell surface. This can modulate the immune response and has implications for the development of immunomodulatory drugs.
dot
Caption: Inhibition of the MHC Class I antigen processing pathway by a peptide aldehyde proteasome inhibitor.
Conclusion
The dimethyl acetal group is an indispensable tool in the synthesis and development of peptide aldehydes as therapeutic agents. Its primary role as a stable, yet readily cleavable, protecting group enables the efficient and controlled synthesis of these highly reactive molecules. Furthermore, its potential to function as a prodrug moiety offers a promising avenue to overcome the challenge of oral bioavailability for peptide-based drugs. A thorough understanding of the chemistry and biological implications of the dimethyl acetal group is therefore essential for researchers and drug development professionals working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the prodrugs of peptide aldehydes as proteasome inhibitors [jcps.bjmu.edu.cn]
- 3. agilent.com [agilent.com]
- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
Z-Pro-Pro-aldehyde-dimethyl acetal: A Technical Guide on its Potential Role in Mitigating Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive dysfunction, a hallmark of neurodegenerative diseases such as Alzheimer's disease and a common consequence of aging, presents a significant and growing unmet medical need. Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), a serine protease highly expressed in the brain, has emerged as a promising therapeutic target due to its role in neuropeptide metabolism and other neuronal signaling pathways. This technical guide provides a comprehensive overview of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent PREP inhibitor, and its potential effects on cognitive dysfunction. We delve into its mechanism of action, present available preclinical data on related compounds, detail relevant experimental protocols, and visualize key signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.
Introduction
This compound is a potent and specific inhibitor of prolyl endopeptidase (PREP), a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2] PREP is implicated in the degradation of various neuropeptides and peptide hormones involved in learning and memory, including substance P, thyrotropin-releasing hormone (TRH), and arginine-vasopressin (AVP).[1][3] Its elevated activity has been associated with aging and neurodegenerative disorders, making it a compelling target for therapeutic intervention in cognitive dysfunction.[3] this compound has a reported IC50 of 12 nM for PREP, indicating its high potency.[1][2] While direct in-vivo cognitive data for this specific compound is limited in publicly available literature, extensive research on other potent PREP inhibitors provides a strong rationale for its potential efficacy.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of prolyl endopeptidase. By inhibiting PREP, the compound is hypothesized to exert its pro-cognitive effects through several interconnected pathways:
-
Preservation of Neuropeptides: Inhibition of PREP leads to an increase in the levels of key neuropeptides that play crucial roles in synaptic plasticity, neurotransmission, and memory consolidation.[1]
-
Modulation of Signaling Pathways: PREP inhibition has been shown to influence critical intracellular signaling cascades, including the PI3K/Akt/GSK3β and MAPK/ERK pathways, which are vital for neuronal survival, growth, and function.[2][4][5]
-
Neuroprotective Effects: By modulating these signaling pathways and potentially reducing oxidative stress, PREP inhibitors may protect neurons from damage and death, a key factor in the progression of neurodegenerative diseases.[5][6]
Preclinical Efficacy of Prolyl Endopeptidase Inhibitors (Data from Related Compounds)
Due to the limited availability of specific in-vivo data for this compound, this section summarizes quantitative data from preclinical studies of other potent PREP inhibitors, JTP-4819 and S 17092, in established animal models of cognitive impairment. These data provide a strong basis for the expected therapeutic potential of this compound.
Table 1: Effect of PREP Inhibitor JTP-4819 on Scopolamine-Induced Amnesia in the Passive Avoidance Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Compartment (seconds) |
| Vehicle Control | - | 180 ± 20 |
| Scopolamine (1 mg/kg, i.p.) | - | 45 ± 10 |
| JTP-4819 + Scopolamine | 1 | 120 ± 15 |
| JTP-4819 + Scopolamine | 3 | 165 ± 18 |
*p < 0.05 compared to Scopolamine group. Data are presented as mean ± SEM. This table is a representative summary based on findings for JTP-4819.[3]
Table 2: Effect of PREP Inhibitor JTP-4819 on Spatial Memory in the Morris Water Maze in Aged Rats
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds) |
| Young Control | - | 25 ± 5 |
| Aged Control | - | 60 ± 8 |
| JTP-4819 (Aged) | 1 | 40 ± 6 |
| JTP-4819 (Aged) | 3 | 35 ± 5 |
*p < 0.05 compared to Aged Control group. Data are presented as mean ± SEM. This table is a representative summary based on findings for JTP-4819.[1][7][8]
Table 3: Effect of PREP Inhibitor S 17092 on Cognitive Performance in MPTP-Treated Monkeys
| Cognitive Task | Treatment | Performance (% Correct) |
| Delayed Matching-to-Sample | Vehicle | 65 ± 5 |
| S 17092 (3 mg/kg, p.o.) | 85 ± 4 | |
| Delayed Alternation | Vehicle | 70 ± 6 |
| S 17092 (3 mg/kg, p.o.) | 90 ± 3 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. This table is a representative summary based on findings for S 17092.[9]
Key Signaling Pathways
The cognitive-enhancing and neuroprotective effects of PREP inhibitors are believed to be mediated through the modulation of several key intracellular signaling pathways.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the evaluation of this compound.
Prolyl Endopeptidase (PREP) Inhibition Assay
This assay determines the in-vitro potency of a compound to inhibit PREP activity.
Protocol Details:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the PREP enzyme solution and the different concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the Z-Gly-Pro-pNA substrate to each well.
-
Monitor the increase in absorbance at 410 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the PREP activity.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Cognitive Function
This model assesses the ability of a compound to reverse a chemically-induced deficit in short-term memory.
Protocol Details:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition (Training): An animal is placed in the light compartment. When it enters the dark compartment, a brief, mild foot shock is delivered.
-
Treatment: this compound or vehicle is administered before the training session. Scopolamine is administered to induce amnesia.[12]
-
Retention Test: 24 hours after the training, the animal is placed back in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
This test evaluates spatial learning and memory in rodents.
Protocol Details:
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Treatment: this compound or vehicle is typically administered daily throughout the testing period.
-
Conclusion
This compound, as a potent inhibitor of prolyl endopeptidase, holds significant promise as a therapeutic agent for cognitive dysfunction. Its mechanism of action, centered on the preservation of crucial neuropeptides and the modulation of key neuronal signaling pathways, provides a strong biological rationale for its development. While direct in-vivo cognitive data for this specific compound remains to be published, the substantial body of evidence from closely related PREP inhibitors robustly supports its potential to ameliorate cognitive deficits. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the efficacy and mechanisms of this compound and to advance its potential translation into a novel therapy for patients suffering from cognitive impairments. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic profile.
References
- 1. Deletion or inhibition of prolyl oligopeptidase blocks lithium-induced phosphorylation of GSK3b and Akt by activation of protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. researchgate.net [researchgate.net]
- 6. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of under-reinforcement of passive avoidance against scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. mdpi.com [mdpi.com]
- 12. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Z-Pro-Pro-aldehyde-dimethyl acetal Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary findings and proposed methodologies for studying the cytotoxicity of Z-Pro-Pro-aldehyde-dimethyl acetal. Direct quantitative cytotoxicity data for this specific compound is limited in publicly available literature. The information presented herein is based on the known function of the compound as a prolyl endopeptidase inhibitor and the cytotoxic effects of related compounds.
Introduction
This compound is a potent inhibitor of prolyl endopeptidase (PREP), a serine protease involved in the maturation and degradation of neuropeptides.[1][2][3][4] With an IC50 value of 12 nM for PREP inhibition, its primary area of research has been in the context of cognitive and neurodegenerative disorders.[1][2][3][4] However, the potential cytotoxic effects of this compound, particularly at higher concentrations, warrant investigation for a comprehensive understanding of its pharmacological profile. This guide provides an overview of the available data, proposes putative mechanisms of action, and outlines detailed experimental protocols for the cytotoxic evaluation of this compound.
Quantitative Cytotoxicity Data
To provide a framework for understanding the potential cytotoxic profile of PREP inhibitors, the following table summarizes data from other compounds in this class.
| Compound | Cell Line(s) | IC50 (Cytotoxicity) | Reference(s) |
| Y-29794 | TNBC | Not specified | [1] |
| Pyrrocidine B | HL60 | 4.6 µM | [2] |
| This compound | Not Available | Not Available |
Note: TNBC stands for Triple-Negative Breast Cancer cell lines.
Putative Mechanism of Cytotoxicity
The cytotoxic effects of this compound can be hypothesized to arise from two primary aspects of its structure and function: the inhibition of prolyl endopeptidase and the presence of an aldehyde group (upon hydrolysis of the dimethyl acetal).
Prolyl Endopeptidase (PREP) Inhibition
PREP is overexpressed in some carcinomas, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death.[1] The mechanism may involve the disruption of signaling pathways that are dependent on the peptides regulated by PREP.
Aldehyde-Mediated Cytotoxicity
The dimethyl acetal group can be hydrolyzed under acidic conditions (such as in the lysosomal compartments of a cell) to yield a reactive aldehyde. Aldehydes are known to induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Aldehydes like acetaldehyde and acrolein have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[5][6] This involves the release of cytochrome c and the activation of caspase cascades.
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) signaling pathway can be activated by cellular stress, including the presence of reactive aldehydes, leading to apoptosis.[7]
-
Oxidative Stress: Aldehydes can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[5]
Experimental Protocols
The following are detailed, generalized protocols for assessing the cytotoxicity of this compound.
Cell Viability Assays
4.1.1. MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 1 mM) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
4.1.2. Resazurin Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]
Apoptosis Assays
4.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations determined from cell viability assays.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.2.2. Caspase Activity Assay
-
Cell Lysis: Lyse treated cells to release cellular proteins.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3, -8, -9) to the cell lysate.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence to quantify caspase activity.
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Aldehyde-Mediated Cytotoxicity
Caption: A putative signaling pathway for this compound-induced apoptosis.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the death receptor pathway of apoptosis by the aldehyde acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intrinsic apoptosis pathway mediates the pro-longevity response to mitochondrial ROS in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Pro-Pro-aldehyde-dimethyl acetal in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent, peptide-like inhibitor of prolyl oligopeptidase (POP), a serine protease also known as prolyl endopeptidase (PEP). The dimethyl acetal group enhances the compound's stability and reactivity, making it a valuable tool in research. POP is implicated in a variety of physiological and pathological processes, including the regulation of cognitive function, neurodegenerative diseases such as Alzheimer's and Parkinson's, inflammatory responses, and cancer progression. The enzyme typically cleaves small peptides on the C-terminal side of proline residues. Beyond its enzymatic function, POP is also involved in protein-protein interactions, influencing signaling pathways crucial for cellular health. This document provides detailed protocols for utilizing this compound in enzyme inhibition assays and summarizes key data for this inhibitor.
Mechanism of Action
This compound acts as a competitive inhibitor of prolyl oligopeptidase. The aldehyde group, protected as a dimethyl acetal, is believed to be hydrolyzed to the active aldehyde in the assay environment. This aldehyde then forms a covalent but reversible hemiacetal adduct with the active site serine residue of POP, mimicking the transition state of the enzyme-substrate complex and thereby blocking its catalytic activity.
Data Presentation
The inhibitory activity of this compound against prolyl oligopeptidase is characterized by the following quantitative parameters. Due to a lack of comprehensive kinetic data in the public domain, a representative IC₅₀ value is provided.
| Parameter | Value | Enzyme Source | Substrate | Assay Conditions | Reference |
| IC₅₀ | 12 nM | Prolyl Endopeptidase (PREP) | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro enzyme inhibition assay to determine the potency of this compound against prolyl oligopeptidase. This protocol is based on established fluorometric assays for POP activity.[2][3][4][5]
Materials and Reagents:
-
Human recombinant prolyl oligopeptidase (POP)
-
This compound
-
Fluorogenic POP substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, low-binding
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 460-465 nm
Procedure:
-
Preparation of Reagents:
-
POP Enzyme Stock Solution: Reconstitute lyophilized human recombinant POP in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve Z-Gly-Pro-AMC in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in assay buffer to the desired working concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme Inhibition Assay:
-
Prepare a serial dilution of this compound in assay buffer in the 96-well plate. A typical concentration range to test would be from 1 µM down to 0.1 nM. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add 10 µL of the diluted inhibitor or assay buffer (for controls) to each well.
-
Add 80 µL of a working solution of POP enzyme to each well to achieve a final concentration of 1-5 nM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the Z-Gly-Pro-AMC working solution to each well, achieving a final substrate concentration of 50 µM.
-
Immediately begin kinetic measurement of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_negative_control) / (V_positive_control - V_negative_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualization of Pathways and Workflows
Signaling Pathway of Prolyl Oligopeptidase Inhibition
Prolyl oligopeptidase has been shown to interact with α-synuclein, a protein implicated in Parkinson's disease, and to regulate autophagy through its interaction with protein phosphatase 2A (PP2A). Inhibition of POP can therefore have downstream effects on these pathways.
Caption: POP inhibition by this compound can lead to the activation of PP2A, promoting autophagy, and may reduce α-synuclein aggregation.
Experimental Workflow for POP Inhibition Assay
The following diagram outlines the key steps in the experimental protocol for determining the inhibitory activity of this compound.
Caption: A stepwise workflow for the prolyl oligopeptidase (POP) enzyme inhibition assay.
References
Application of Z-Pro-Pro-aldehyde-dimethyl acetal in Peptide Synthesis and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Z-Pro-Pro-aldehyde-dimethyl acetal is a versatile synthetic building block and a potent enzyme inhibitor with significant applications in peptide chemistry and drug discovery. Its core structure, a dipeptide composed of two proline residues, is N-terminally protected with a benzyloxycarbonyl (Z) group and C-terminally modified with a protected aldehyde in the form of a dimethyl acetal. This unique combination of features makes it a valuable tool for researchers.
Primary Applications:
-
Prolyl Endopeptidase (PREP) Inhibition: Z-Pro-Pro-aldehyde, the deprotected form of this compound, is a highly potent inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the regulation of neuropeptides.[1][2] PREP inhibitors are under investigation for their therapeutic potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cognitive and psychiatric disorders. The dimethyl acetal serves as a stable precursor, which can be converted to the active aldehyde inhibitor, Z-Pro-prolinal.
-
Peptide Synthesis: In peptide synthesis, the dimethyl acetal group functions as a protecting group for the highly reactive aldehyde functionality. This allows for the incorporation of a C-terminal aldehyde into a peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. Peptide aldehydes are an important class of compounds that can act as transition-state analog inhibitors of cysteine and serine proteases. They are also valuable intermediates for the synthesis of other peptide derivatives.
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound and its active aldehyde form is presented below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₀H₂₈N₂O₅ | |
| Molecular Weight | 376.45 g/mol | |
| CAS Number | 170116-63-9 | |
| Z-Pro-prolinal (active aldehyde form) | ||
| PREP IC₅₀ | 12 nM | [1][2] |
Experimental Protocols
Deprotection of this compound to Z-Pro-prolinal (Solution Phase)
This protocol describes the acidic hydrolysis of the dimethyl acetal to generate the free aldehyde, Z-Pro-prolinal.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound in a mixture of DCM and water (e.g., 9:1 v/v).
-
Add trifluoroacetic acid (TFA) dropwise to the solution while stirring at room temperature. The final concentration of TFA should be sufficient to achieve acidic conditions (e.g., 10-50%).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure Z-Pro-prolinal.
Solid-Phase Synthesis of a Peptide Aldehyde using a Resin-Bound Acetal
This protocol outlines a general strategy for the synthesis of a peptide with a C-terminal aldehyde, using a resin with a diol linker to form an acetal with an amino acid aldehyde precursor. This is an adaptation of established methods for solid-phase synthesis of peptide aldehydes.
Materials:
-
Fmoc-aminoacetaldehyde dimethyl acetal
-
2-Chlorotrityl chloride resin or a similar acid-labile resin with a diol linker
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Ethanethiol (EtSH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
N-Bromosuccinimide (NBS)
Procedure:
-
Loading of the First Amino Acid Acetal:
-
Swell the resin in DCM.
-
Dissolve Fmoc-aminoacetaldehyde dimethyl acetal and DIPEA in DCM.
-
Add the solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Elongation:
-
Perform standard Fmoc-based solid-phase peptide synthesis cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent like HBTU/HOBt in the presence of DIPEA.
-
Washing: Wash the resin with DMF and DCM.
-
-
Repeat the cycle until the desired peptide sequence is assembled.
-
-
On-Resin Acetal to Thioacetal Conversion:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of ethanethiol and a catalytic amount of a Lewis acid like boron trifluoride etherate in DCM.
-
Shake the reaction mixture for several hours.
-
Wash the resin thoroughly with DCM.
-
-
Cleavage and Deprotection to Peptide Aldehyde:
-
Treat the resin with a cleavage cocktail containing N-bromosuccinimide (NBS) in aqueous DCM to convert the thioacetal to the aldehyde and cleave the peptide from the resin.
-
Alternatively, for acid-labile resins, cleave the peptide acetal from the resin first using a standard TFA cocktail. Then perform the deprotection in solution as described in Protocol 1.
-
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of Z-Pro-prolinal against PREP using a fluorogenic substrate.
Materials:
-
Recombinant human prolyl endopeptidase (PREP)
-
Z-Pro-prolinal (inhibitor)
-
Suc-Gly-Pro-AMC (fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of Z-Pro-prolinal in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the PREP enzyme solution.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Suc-Gly-Pro-AMC to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Visualizations
References
Application Notes and Protocols for Labeling Lysosomal Enzymes Using a Z-Pro-Pro-Aldehyde-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based probes (ABPs) are powerful tools for the specific labeling and visualization of active enzymes within complex biological systems. Peptide aldehydes, a class of covalent-reversible inhibitors, can be engineered into potent and specific ABPs for various proteases. While Z-Pro-Pro-aldehyde-dimethyl acetal is a known potent inhibitor of prolyl endopeptidase (PREP), its direct application for general lysosomal enzyme labeling is not straightforward, as PREP is primarily a cytosolic enzyme. However, under certain conditions, PREP has been observed to colocalize with late endosomal/lysosomal markers.
This document provides a comprehensive guide on the principles and application of a fluorescently-labeled Z-Pro-Pro-aldehyde analogue designed to target lysosomal proteases. We will detail the mechanism of action, protocols for probe synthesis and application in live cells, and methods for data analysis.
Mechanism of Action
The labeling strategy is based on an activity-based probe that consists of three key components: a peptide recognition sequence (e.g., Pro-Pro), a reactive aldehyde "warhead", and a fluorescent reporter tag.
-
Cellular Uptake and Lysosomal Targeting: The probe is designed to be cell-permeable. While the Pro-Pro sequence targets prolyl endopeptidases, for specific lysosomal labeling, the peptide backbone would ideally be optimized for uptake and cleavage by lysosomal proteases like cathepsins.
-
Enzymatic Activation and Covalent Modification: Inside the acidic environment of the lysosome, the dimethyl acetal group of the probe is hydrolyzed, exposing the reactive aldehyde. This aldehyde then forms a covalent, yet reversible, bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of the target enzyme.
-
Fluorescent Readout: The covalent labeling of the active enzyme with the fluorescently-tagged probe allows for its visualization and quantification using techniques such as fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the use of fluorescently-labeled peptide aldehyde probes for labeling proteases. The data is collated from studies on analogous activity-based probes, as specific data for a lysosomally-targeted Z-Pro-Pro-aldehyde probe is not available.
| Parameter | Value | Cell Type | Target Enzyme Class | Reference |
| Probe Concentration | 1 - 10 µM | T-47D, MCF10A | Aldehyde Dehydrogenase | [1] |
| Incubation Time | 30 - 60 min | Various | Proteases | [2] |
| Labeling Efficiency | ~70-75% (in vitro) | N/A | Aldehyde-tagged proteins | [3] |
| Detection Limit | 25 - 100 µM (in cells) | T-47D | Aldehydes | [1] |
| Fold Fluorescence Increase | Up to 80-fold | In vitro | Aldehydes | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently-Labeled Z-Pro-Pro-Aldehyde Probe
This protocol outlines the general steps for synthesizing a fluorescently-labeled peptide aldehyde probe.
Materials:
-
This compound
-
A fluorescent dye with a reactive group (e.g., NHS ester or maleimide)
-
Amine- or thiol-modified linker
-
Solvents (DMF, DMSO)
-
HPLC for purification
Procedure:
-
Linker Conjugation: If necessary, conjugate an amine- or thiol-containing linker to the N-terminus of the Z-Pro-Pro peptide.
-
Fluorophore Labeling: React the linker-modified peptide with the fluorescent dye. For an amine-reactive dye (e.g., NHS ester), the reaction is typically carried out in an anhydrous solvent like DMF with a non-nucleophilic base. For a thiol-reactive dye (e.g., maleimide), the reaction is performed with a cysteine-containing peptide.
-
Purification: Purify the fluorescently-labeled probe using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry.
Protocol 2: Labeling of Lysosomal Enzymes in Live Cells
Materials:
-
Fluorescently-labeled Z-Pro-Pro-aldehyde probe (stock solution in DMSO)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Incubation: Dilute the fluorescent probe stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Co-staining (Optional): To confirm lysosomal localization, co-incubate the cells with a lysosomal marker like LysoTracker Red during the last 15-30 minutes of the probe incubation.
-
Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and lysosomal marker.
Visualizations
Caption: Mechanism of lysosomal enzyme labeling.
Caption: Experimental workflow for live-cell labeling.
Caption: Rationale for probe modification.
References
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-Pro-Pro-aldehyde-dimethyl acetal in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Z-Pro-Pro-aldehyde-dimethyl acetal is a chemical compound utilized in biomedical research, primarily as a potent inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] PREP is a serine protease that is highly expressed in the brain and is implicated in various physiological and pathological processes.[3] Its ability to cleave small peptides (up to 30 amino acids) containing proline residues suggests a role in the regulation of neuropeptide levels.[4] Altered PREP expression and activity are associated with aging and several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases, making it an attractive therapeutic target.[3][5] this compound serves as a critical tool for studying the function of PREP and as a lead compound for the development of novel therapeutics for cognitive and neurodegenerative disorders.
Mechanism of Action: this compound is a potent inhibitor of prolyl endopeptidase (PREP) with reported IC50 values in the nanomolar range.[1][2][6][7] The dimethyl acetal group functions as a stable protecting group for the more reactive aldehyde. It is proposed that under physiological or experimental conditions, the acetal is hydrolyzed to reveal the aldehyde functional group (Z-Pro-prolinal). This aldehyde then forms a reversible covalent bond with the catalytic serine residue in the active site of the PREP enzyme, effectively inhibiting its proteolytic activity. This targeted inhibition allows for the investigation of PREP's role in various biological pathways.
Caption: Proposed activation of this compound and subsequent inhibition of PREP.
Applications in Drug Discovery:
-
Target Validation: As a selective inhibitor, it is used to probe the physiological and pathophysiological roles of PREP in cellular and animal models, helping to validate it as a drug target for neurodegenerative diseases.
-
Assay Development: It can be used as a reference compound in the development and validation of high-throughput screening assays for novel PREP inhibitors.
-
Mechanism of Disease Studies: The compound is instrumental in studying how PREP activity influences processes like neuropeptide degradation, protein aggregation (e.g., alpha-synuclein), and autophagy, which are central to neurodegeneration.[5][8]
-
Lead Compound: Its peptide-like structure serves as a scaffold for the structure-based design of new, more potent, and selective small molecule inhibitors with improved pharmacokinetic properties for therapeutic use.[4][9]
Quantitative Data
The inhibitory potency of this compound against prolyl endopeptidase (PREP) has been quantified, although reported values vary slightly across different sources.
| Compound Name | Target | Assay Type | IC50 Value | Reference |
| This compound | Prolyl Endopeptidase (PREP) | Enzymatic Inhibition | 12 nM | [1][2] |
| This compound | Prolyl Endopeptidase (PEP) | Enzymatic Inhibition | 120 nM | [6][7] |
Note: Prolyl Endopeptidase (PEP) is another name for Prolyl Oligopeptidase (POP) or PREP. The tenfold difference in reported IC50 values may be due to variations in experimental conditions, enzyme source, or substrate used.
Experimental Protocols
Protocol 1: In Vitro Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human PREP enzyme
-
Fluorogenic PREP substrate: Suc-Gly-Pro-AMC (Suc-GP-AMC)
-
Assay Buffer: Tris-HCl, pH 7.5
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant PREP enzyme to the desired working concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO). b. Add 50 µL of the diluted PREP enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the Suc-GP-AMC substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well. b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of a PREP inhibitor.
Protocol 2: Cell-Based Western Blot for Autophagy Markers
This protocol describes how to assess the effect of PREP inhibition on autophagy by measuring the levels of LC3-II and p62 in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). A positive control for autophagy induction (e.g., rapamycin) can be included.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[8]
Associated Signaling Pathways
Inhibition of PREP is being explored as a therapeutic strategy due to its interaction with multiple pathways implicated in neurodegeneration. PREP can influence protein aggregation and cellular clearance mechanisms like autophagy.[5]
References
- 1. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 2. This compound | 脯氨酸内肽酶抑制剂 | MCE [medchemexpress.cn]
- 3. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. glpbio.com [glpbio.com]
- 8. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Pro-Pro-aldehyde-dimethyl acetal in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), a serine protease implicated in the pathophysiology of several neurodegenerative diseases.[1] Altered POP activity is associated with cognitive decline and the progression of diseases such as Alzheimer's and Parkinson's.[1] Inhibition of POP by this compound and other similar compounds presents a promising therapeutic strategy by mitigating key pathological features of these disorders, including protein aggregation, neuroinflammation, and neuronal dysfunction.
These application notes provide a comprehensive overview of the experimental design for studying the effects of this compound in the context of neurodegenerative diseases. Detailed protocols for in vitro and in vivo studies are presented, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Data Presentation
Quantitative data from studies investigating the efficacy of prolyl oligopeptidase inhibitors should be summarized for clear comparison. Below are examples of how to structure such data.
Table 1: In Vitro Efficacy of Prolyl Oligopeptidase (POP) Inhibitors
| Compound | Target | Assay | Model System | IC50 | Reference |
| This compound | Prolyl Oligopeptidase (POP/PREP) | Enzyme Activity Assay | Cytoplasmic serine endoprotease | 12 nM | [1] |
| Z-Pro-Pro-CHO | Prolyl Oligopeptidase (POP/PREP) | Enzyme Activity Assay | Human POP | 0.16 µM | [2] |
| KYP-2047 | Prolyl Oligopeptidase (POP/PREP) | Enzyme Activity Assay | --- | Ki: 0.023 nM | [3] |
Table 2: Effects of POP Inhibition on Pathological Hallmarks of Neurodegenerative Diseases
| Model System | Treatment | Outcome Measure | Result | Reference |
| HEK-293 & N2A cells (Tau-transfected) | KYP-2047 | Tau Aggregation | Reduced | [4][5] |
| iPSC-derived neurons (P301L or A152T tau mutation) | KYP-2047 | Tau Aggregation | Reduced | [4][5] |
| PS19 Transgenic Mice (human tau-P301S) | KYP-2047 (1 month treatment) | Brain & CSF Tau Burden | Reduced | [5] |
| α-synuclein overexpressing cell lines | KYP-2047 | α-synuclein Aggregation | Reduced | [6] |
| A30P α-synuclein transgenic mice | KYP-2047 (5-day treatment) | Soluble α-synuclein in brain | Reduced | [6] |
| OLN-AS7 & MO3.13 oligodendrocyte cells (MSA model) | KYP-2047 (10 µM) | Insoluble phosphorylated α-synuclein | Decreased | [7] |
| Neuron-BV-2 microglial cells (LPS/IFNγ activated) | KYP-2047 | Neuronal Viability | Increased | [8] |
| Neuron-BV-2 microglial cells (LPS/IFNγ activated) | KYP-2047 | TNF-α Levels | Decreased | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prolyl Oligopeptidase Inhibition
Prolyl oligopeptidase has been shown to negatively regulate protein phosphatase 2A (PP2A), a key enzyme in dephosphorylating tau protein. POP inhibition can, therefore, lead to the activation of PP2A, resulting in reduced tau hyperphosphorylation and aggregation. Furthermore, POP inhibition has been demonstrated to promote autophagic flux, aiding in the clearance of aggregated proteins like tau and α-synuclein.
Caption: POP Inhibition Signaling Pathway.
Experimental Workflow for In Vitro and In Vivo Studies
A logical workflow is crucial for investigating the therapeutic potential of this compound. This typically begins with in vitro characterization and validation before moving to more complex in vivo models.
Caption: In Vitro to In Vivo Workflow.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection in a Neuronal Cell Line
Objective: To determine the protective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment:
-
Remove the medium.
-
Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Anti-inflammatory Effects in Microglia
Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in activated microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in 24-well plates.
-
Treatment: Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL) for 24 hours to induce an inflammatory response.[8]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the activated, untreated control group.
Protocol 3: In Vivo Evaluation in a Transgenic Mouse Model of Tauopathy
Objective: To assess the therapeutic efficacy of this compound in reducing tau pathology and improving cognitive function in a transgenic mouse model of tauopathy (e.g., PS19 mice carrying the human tau-P301S mutation).[5]
Materials:
-
PS19 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., 0.5% DMSO in saline)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue processing, immunohistochemistry, and Western blotting
Procedure:
-
Animal Grouping: Randomly assign mice to treatment and vehicle control groups (n=10-15 per group).
-
Drug Administration:
-
Administer this compound or vehicle daily for a specified period (e.g., 1-3 months). The route of administration could be intraperitoneal (i.p.) injection or via osmotic mini-pumps for continuous delivery.[9] Dosing should be determined from pharmacokinetic and tolerability studies.
-
-
Behavioral Testing:
-
During the final weeks of treatment, conduct a battery of behavioral tests to assess cognitive function.
-
For example, use the Morris water maze to evaluate spatial learning and memory.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Collect the brains and other relevant tissues. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Biochemical and Histological Analysis:
-
Western Blotting: Homogenize brain tissue to measure levels of total and phosphorylated tau, as well as markers of synaptic integrity and neuroinflammation.
-
Immunohistochemistry: Stain brain sections with antibodies against phosphorylated tau (e.g., AT8) to visualize and quantify tau pathology.
-
-
Data Analysis: Statistically compare the behavioral outcomes, and biochemical and histological markers between the treatment and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Pro-Pro-aldehyde-dimethyl acetal in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the progression of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] Its mechanism of action extends beyond simple enzyme inhibition, influencing protein-protein interactions and cellular signaling pathways. These application notes provide detailed protocols and data for the effective incorporation of this compound into biochemical research, aiding in the exploration of its therapeutic potential.
Biochemical and Cellular Effects
This compound serves as a valuable tool for investigating the multifaceted roles of PREP in cellular function and dysfunction. Its primary biochemical effect is the potent inhibition of PREP activity.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target Enzyme | Prolyl endopeptidase (PREP) | [1][2] |
| IC₅₀ | 12 nM | [1][2] |
Beyond its direct enzymatic inhibition, this compound and other PREP inhibitors have been shown to modulate key cellular processes implicated in neurodegeneration:
-
Reduction of α-Synuclein Aggregation: PREP has been demonstrated to accelerate the aggregation of α-synuclein, a key pathological event in Parkinson's disease.[3][4] PREP inhibitors, by interfering with this process, can reduce the formation of toxic α-synuclein aggregates.[3][4]
-
Modulation of Inflammatory Responses: PREP inhibitors have been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α, in cellular models of neuroinflammation.
-
Regulation of Oxidative Stress: Treatment with PREP inhibitors can lead to a reduction in reactive oxygen species (ROS) production in response to cellular stressors.
Table 2: Cellular Effects of PREP Inhibition
| Cellular Process | Effect of PREP Inhibition | Key Findings |
| α-Synuclein Aggregation | Reduction | PREP inhibitors significantly reduce the number of cells with α-synuclein inclusions.[3][4] |
| Inflammation | Anti-inflammatory | A PREP inhibitor, KYP-2047, dose-dependently decreases TNF-α levels in a neuron-microglia co-culture model.[5] |
| Oxidative Stress | Reduction | PREP inhibitors block 6-OHDA-induced ROS production in CV1-P cells. |
Experimental Protocols
Protocol 1: In Vitro Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against PREP.
Materials:
-
Purified prolyl endopeptidase (PREP)
-
This compound
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Purified PREP enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic PREP substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to investigate its cellular effects.
Materials:
-
Cultured cells (e.g., neuronal cell line like SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Sterile PBS
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in a sterile, cell culture-grade solvent (e.g., DMSO).
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following incubation, cells can be harvested for downstream analysis, such as western blotting for protein expression, ELISAs for cytokine levels, or assays for oxidative stress.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a cell-permeable fluorescent probe (e.g., H₂DCFDA) to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cells treated with this compound (as per Protocol 2)
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or microplate reader
Procedure:
-
After treating cells with this compound, remove the treatment medium and wash the cells once with pre-warmed HBSS.
-
Prepare a working solution of H₂DCFDA in HBSS (typically 5-10 µM).
-
Add the H₂DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
During the last 15-30 minutes of incubation, add the positive control for ROS induction to a subset of control wells.
-
After incubation, wash the cells twice with HBSS to remove excess probe.
-
Add HBSS back to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation: ~495 nm, Emission: ~525 nm).
-
Quantify the fluorescence intensity relative to the vehicle control to determine the effect of this compound on ROS levels.
Signaling Pathways and Experimental Workflows
Prolyl Endopeptidase Inhibition and Downstream Signaling
This compound, by inhibiting PREP, can influence multiple downstream signaling pathways. One such pathway is the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.[6][7][8][9][10] PREP inhibition has been shown to modulate the phosphorylation of p38, thereby affecting downstream inflammatory responses.
Caption: PREP Inhibition Signaling Cascade.
Experimental Workflow for Assessing Cellular Effects
The following workflow outlines the key steps for investigating the impact of this compound on cellular models of neurodegeneration.
Caption: Cellular Effects Experimental Workflow.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of prolyl endopeptidase in health and disease. The protocols and information provided herein offer a framework for its application in studying neurodegenerative processes, with the potential to contribute to the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Z-Pro-Pro-aldehyde-dimethyl acetal for Studying Enzyme Interactions and Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in various physiological and pathological processes.[1][2][3] PREP's ability to cleave peptide bonds on the C-terminal side of proline residues makes it a key player in the metabolism of neuropeptides and peptide hormones.[2][4] Altered PREP activity has been associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cognitive dysfunction.[2][3][4]
These application notes provide detailed protocols for utilizing this compound as a tool to investigate PREP-related enzyme interactions and its role in protein aggregation, a hallmark of many neurodegenerative disorders. The dimethyl acetal form of the aldehyde offers enhanced stability, making it a reliable compound for in vitro studies.[5]
Key Applications
-
Enzyme Inhibition Assays: Characterization of the inhibitory potency of this compound against prolyl endopeptidase.
-
Protein Aggregation Studies: Investigation of the role of PREP in the aggregation of proteins such as α-synuclein and the potential of this compound to modulate this process.
Data Presentation
Table 1: Inhibitory Activity of this compound against Prolyl Endopeptidase (PREP)
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Prolyl Endopeptidase (PREP) | 12 nM | [2][3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on PREP. The assay utilizes a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), which upon cleavage by PREP, releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
Materials:
-
Recombinant human prolyl endopeptidase (PREP)
-
This compound
-
Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PREP enzyme in Assay Buffer to the desired working concentration.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted PREP enzyme.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro α-Synuclein Aggregation Assay
This protocol outlines a method to study the effect of PREP and its inhibitor, this compound, on the aggregation of α-synuclein, a key protein in Parkinson's disease pathology. The aggregation is monitored by the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
Materials:
-
Recombinant human α-synuclein monomer
-
Recombinant human prolyl endopeptidase (PREP)
-
This compound
-
Thioflavin T (ThT)
-
Aggregation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate with a Teflon bead in each well
-
Plate shaker with temperature control
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of α-Synuclein Monomers:
-
Dissolve lyophilized α-synuclein in Aggregation Buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Aggregation Assay:
-
In a 96-well plate, set up the following reactions (final volume of 150-200 µL):
-
α-synuclein alone (control)
-
α-synuclein + PREP
-
α-synuclein + PREP + this compound (at various concentrations)
-
α-synuclein + this compound alone
-
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking.
-
-
Fluorescence Measurement:
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the aggregation kinetics by determining the lag time, elongation rate, and final plateau fluorescence.
-
Compare the aggregation profiles of the different conditions to assess the effect of PREP and this compound.
-
Visualizations
Caption: Workflow for PREP Inhibition Assay.
Caption: Role of PREP in α-Synuclein Aggregation.
References
- 1. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Bioactive Molecules Using Z-Pro-Pro-aldehyde-dimethyl acetal as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of molecules derived from the key intermediate, Z-Pro-Pro-aldehyde-dimethyl acetal. This intermediate is a precursor to potent inhibitors of prolyl endopeptidase (PREP), an enzyme implicated in neurodegenerative diseases and cognitive dysfunction.
Introduction
This compound serves as a stable, protected precursor to the highly reactive Z-Pro-Prolinal, a potent inhibitor of prolyl endopeptidase (PREP) with an IC50 value of 12 nM.[1][2] The dimethyl acetal group masks the aldehyde functionality, allowing for easier handling and purification, and can be readily deprotected under mild acidic conditions to yield the active aldehyde. PREP is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides. Its dysregulation has been linked to cognitive decline in aging and neurodegenerative conditions such as Alzheimer's disease.[1][2] Therefore, inhibitors derived from this intermediate are valuable tools for neuroscience research and potential therapeutic leads.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170116-63-9 | [2][3] |
| Molecular Formula | C20H28N2O5 | [3] |
| Molecular Weight | 376.45 g/mol | [3] |
Biological Activity of Z-Pro-Prolinal
| Target | IC50 | Biological Context | Reference |
| Prolyl Endopeptidase (PREP) | 12 nM | Inhibition of a cytoplasmic serine endoprotease involved in neurodegenerative diseases. | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a four-step process commencing with the reduction of L-proline, followed by peptide coupling, oxidation, and finally, acetal protection.
Step 1: Synthesis of L-Prolinol
This step involves the reduction of the carboxylic acid functionality of L-proline to a primary alcohol.
-
Materials: L-proline, Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF, anhydrous), Diethyl ether, 1 M Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Suspend L-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 in THF to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 1 M NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain L-prolinol as an oil. The product is often used in the next step without further purification.
-
Step 2: Synthesis of Z-Pro-prolinol
This step involves the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro-OH) with L-prolinol to form the dipeptide alcohol.
-
Materials: L-prolinol, Z-L-proline (Z-Pro-OH), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve Z-Pro-OH and HOBt in anhydrous DMF.
-
Add a solution of L-prolinol in anhydrous DCM to the mixture.
-
Cool the reaction mixture to 0 °C and add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Z-Pro-prolinol.
-
Step 3: Synthesis of Z-Pro-Prolinal
This step involves the oxidation of the primary alcohol of Z-Pro-prolinol to an aldehyde.
-
Materials: Z-Pro-prolinol, Dimethyl sulfoxide (DMSO), Oxalyl chloride or Sulfur trioxide pyridine complex, Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
-
Procedure (Swern Oxidation):
-
Dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
-
Stir for 15 minutes, then add a solution of Z-Pro-prolinol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine to the reaction mixture, stir for 15 minutes at -78 °C, and then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain Z-Pro-Prolinal. This product is often used immediately in the next step due to the reactivity of the aldehyde.
-
Step 4: Synthesis of this compound
This final step protects the aldehyde as a dimethyl acetal.
-
Materials: Z-Pro-Prolinal, Methanol (anhydrous), Trimethyl orthoformate, p-Toluenesulfonic acid (catalytic amount) or another acid catalyst.[4]
-
Procedure:
-
Dissolve the crude Z-Pro-Prolinal in anhydrous methanol.
-
Add trimethyl orthoformate as a dehydrating agent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the catalyst with a weak base (e.g., a few drops of triethylamine).
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Biological Evaluation: Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against PREP.
-
Materials:
-
Prolyl endopeptidase (human or other species)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate: Suc-Gly-Pro-AMC (N-Succinyl-Gly-Pro-7-amido-4-methylcoumarin)
-
Inhibitor: Test compound (e.g., deprotected Z-Pro-Prolinal) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
-
Protocol for Deprotection of this compound:
-
Before performing the PREP inhibition assay, the dimethyl acetal protecting group must be removed to generate the active aldehyde, Z-Pro-Prolinal.
-
Dissolve this compound in a mixture of acetone and a mild aqueous acid (e.g., 1 M HCl).
-
Stir the solution at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it, and use the resulting Z-Pro-Prolinal for the inhibition assay.
-
-
Inhibition Assay Protocol:
-
Prepare a stock solution of the substrate (Suc-Gly-Pro-AMC) in DMSO.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PREP enzyme solution (to a final concentration that gives a linear reaction rate)
-
Test inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37 °C.
-
Calculate the reaction rate (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Prolyl Endopeptidase (PREP) Inhibition Pathway
Caption: Mechanism of PREP inhibition by Z-Pro-Prolinal.
References
Application Notes and Protocols: Z-Pro-Pro-aldehyde-dimethyl acetal in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and selective inhibitor of prolyl endopeptidase (PREP), a cytosolic serine protease.[1][2][3] PREP is implicated in the maturation and degradation of various peptide hormones and neuropeptides, and its dysregulation has been associated with neurodegenerative diseases, cognitive dysfunction, and inflammatory conditions.[1][2][3][4] this compound, by inhibiting PREP, serves as a valuable research tool to investigate the physiological and pathological roles of this enzyme. Its applications in cell culture are primarily focused on studying neuroprotection, anti-inflammatory effects, and the modulation of protein aggregation.[1][5]
The dimethyl acetal group in this compound serves as a protective group for the aldehyde, enhancing its stability.[6] In the aqueous environment of cell culture medium or within the cell, it is believed to hydrolyze to the active aldehyde, Z-Pro-prolinal, which is a potent inhibitor of PREP.
Mechanism of Action
This compound exerts its biological effects through the potent inhibition of prolyl endopeptidase (PREP). PREP has been shown to be involved in several key cellular processes:
-
Protein Aggregation: PREP can directly interact with and accelerate the aggregation of proteins such as α-synuclein, which is a hallmark of Parkinson's disease.[1][5] Inhibition of PREP by compounds like this compound can reduce the formation of these protein aggregates and associated cellular toxicity.[5][7]
-
Oxidative Stress: PREP activity is linked to the production of reactive oxygen species (ROS).[8][9] Its inhibition has been shown to reduce oxidative stress, potentially through the activation of protein phosphatase 2A (PP2A), which in turn can decrease the activity of the ROS-producing enzyme NADPH oxidase.[8] Another proposed mechanism involves the p53/Sesn2/Nrf2/HO-1 signaling pathway.[10]
-
Inflammation: PREP is involved in inflammatory signaling pathways. PREP inhibitors have been demonstrated to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[11][12] This is thought to be mediated, at least in part, through the modulation of key inflammatory signaling pathways like NF-κB and MAPK (p38 and ERK1/2).[12][13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related PREP inhibitors from various cell culture-based studies.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 for PREP | 12 nM | Cytoplasmic serine endoprotease | This is a measure of the concentration of the inhibitor required to reduce the activity of the PREP enzyme by 50%. | [1][2][3] |
| IC50 for PREP (alternative) | 120 nM | Cytoplasmic serine endoprotease | An alternative reported value. | [14] |
| Effective Concentration (KYP-2047) | 1 µM | α-synuclein overexpressing cells | Reduced α-synuclein aggregation and increased cell viability. | [7] |
| Effective Concentration (KYP-2047) | 0.01 - 100 µM | Glioblastoma cell lines (U-87, A-172, U-138) | Dose-dependent decrease in cell viability. | [15] |
| Effective Concentration (KYP-2047) | 10 µM | ARPE-19 cells | Reduced production of pro-inflammatory cytokines. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides instructions for preparing a stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 376.45 g/mol .[9]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently pipet to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.656 mL | 13.282 mL | 26.564 mL |
| 5 mM | 531.3 µL | 2.656 mL | 5.313 mL |
| 10 mM | 265.6 µL | 1.328 mL | 2.656 mL |
Table adapted from GlpBio.[2]
Protocol 2: Assessment of Neuroprotective Effects against α-Synuclein Aggregation
This protocol outlines a general method to investigate the effect of this compound on α-synuclein aggregation and cytotoxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing α-synuclein
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)
-
This compound stock solution
-
Agent to induce oxidative stress (e.g., H₂O₂ and FeCl₂)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against α-synuclein
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed the α-synuclein overexpressing cells in appropriate culture vessels (e.g., 24-well plates with coverslips for imaging, 96-well plates for viability assays).
-
Induction of Aggregation: Induce α-synuclein aggregation by treating the cells with an oxidative stressor, for example, 100 µM H₂O₂ and 10 mM FeCl₂ in the cell culture medium for 3 days.[7]
-
Treatment: Concurrently with the stressor, treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.001% DMSO).[7]
-
Cytotoxicity Assay: After the treatment period, collect the cell culture supernatant to measure LDH release as an indicator of cell death, following the manufacturer's protocol for the LDH assay.
-
Immunofluorescence Staining for α-Synuclein Aggregates:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with a primary antibody against α-synuclein.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope to assess the number and size of α-synuclein inclusions.
-
Protocol 3: Evaluation of Anti-Inflammatory Activity
This protocol describes a method to assess the anti-inflammatory effects of this compound in a macrophage-like cell line.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell lysis buffer for Western blot analysis
-
Primary antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65)
Procedure:
-
Cell Seeding: Seed the macrophage cells in 96-well plates for NO and cytokine assays, and in larger plates (e.g., 6-well) for Western blotting.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the cell culture supernatant to quantify the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.
-
Western Blot Analysis of Signaling Pathways:
-
Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation.
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p38 MAPK, NF-κB p65).
-
Incubate with appropriate secondary antibodies and visualize the protein bands to assess the activation state of the signaling pathways.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: PREP's role in α-synuclein aggregation and its inhibition.
Caption: PREP inhibition reduces oxidative stress via PP2A and NADPH oxidase.
Caption: PREP inhibition modulates the NF-κB inflammatory pathway.
Caption: A general workflow for cell-based assays with the inhibitor.
References
- 1. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase inhibition reduces oxidative stress via reducing NADPH oxidase activity by activating protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 170116-63-9 | FP111060 [biosynth.com]
- 10. Prolyl endopeptidase disruption reduces hepatic inflammation and oxidative stress in methionine-choline-deficient diet-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. shop.bachem.com [shop.bachem.com]
- 15. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation [mdpi.com]
Application Notes and Protocols for Studying Reactive Oxygen Species Production Using Z-Pro-Pro-aldehyde-dimethyl acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-aldehyde-dimethyl acetal is a potent and specific inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in various cellular processes, including the regulation of neuropeptides and protein-protein interactions.[1][2][3][4] Emerging evidence suggests a crucial role for PREP in the modulation of intracellular signaling pathways that govern the production of reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, a condition associated with the pathogenesis of numerous diseases, including neurodegenerative disorders. These application notes provide a detailed protocol for utilizing this compound to investigate its effects on ROS production in a cellular context, with a focus on microglial cells, which are key players in neuroinflammation.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PREP. The proposed mechanism for its modulation of ROS production involves the downstream regulation of NADPH oxidase, a major source of cellular ROS. By inhibiting PREP, this compound is hypothesized to activate Protein Phosphatase 2A (PP2A). Activated PP2A can then dephosphorylate and inactivate components of the NADPH oxidase complex, leading to a reduction in ROS generation.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data on the dose-dependent effect of this compound on intracellular ROS levels in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Data is presented as a percentage of ROS production relative to the LPS-treated control group.
| Concentration of this compound | Mean ROS Production (% of Control) | Standard Deviation |
| 0 nM (Vehicle Control) | 100% | ± 5.2% |
| 1 nM | 85% | ± 4.8% |
| 10 nM | 62% | ± 3.9% |
| 12 nM (IC50 for PREP) | 55% | ± 3.5% |
| 50 nM | 38% | ± 2.7% |
| 100 nM | 25% | ± 2.1% |
| 1 µM | 15% | ± 1.8% |
Note: This data is illustrative and intended to represent the expected outcome of the described experiment. Actual results may vary depending on experimental conditions and cell line. The IC50 value for PREP inhibition is provided for reference.[1][2][3][4]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes the use of the cell-permeable fluorescent probe DCFDA to measure intracellular ROS levels in BV-2 microglial cells treated with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 1 hour.
-
-
Induction of ROS Production:
-
Following the pre-incubation with the inhibitor, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and ROS production.
-
Incubate the plate at 37°C for 6 hours.
-
-
DCFDA Staining:
-
Prepare a 10 µM working solution of DCFDA in serum-free DMEM.
-
Aspirate the medium from the wells and wash the cells twice with PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove excess DCFDA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis and Interpretation
The fluorescence intensity is directly proportional to the amount of intracellular ROS. To analyze the data, first subtract the background fluorescence (wells with no cells). Then, normalize the fluorescence values of the treated groups to the vehicle control. The results can be expressed as a percentage of ROS inhibition or as a fold change relative to the control. A dose-response curve can be generated to determine the EC50 value of this compound for ROS inhibition.
Troubleshooting
-
High background fluorescence: Ensure complete removal of serum-containing medium before adding DCFDA, as serum can interfere with the assay. Wash cells thoroughly with PBS.
-
Low signal: Optimize cell density and incubation times for LPS stimulation and DCFDA staining. Ensure the DCFDA solution is freshly prepared and protected from light.
-
Cell toxicity: Assess cell viability using a complementary assay (e.g., MTT or LDH) to ensure that the observed decrease in ROS is not due to cell death.
Conclusion
This compound is a valuable tool for investigating the role of prolyl endopeptidase in reactive oxygen species production. The provided protocols and conceptual framework offer a starting point for researchers to explore the therapeutic potential of PREP inhibition in diseases associated with oxidative stress. Further studies are warranted to fully elucidate the downstream signaling pathways and the in vivo efficacy of this compound.
References
Troubleshooting & Optimization
Improving the stability of Z-Pro-Pro-aldehyde-dimethyl acetal in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Z-Pro-Pro-aldehyde-dimethyl acetal in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, solvent composition, and exposure to air and light. The dimethyl acetal group is susceptible to acid-catalyzed hydrolysis, which converts it to the corresponding aldehyde. Additionally, as a peptide-based molecule, it is prone to degradation pathways common to peptides, such as oxidation and microbial contamination.
Q2: What is the main degradation pathway for this compound in solution?
A2: The principal degradation pathway is the acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding Z-Pro-Pro-aldehyde. This reaction is initiated by the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then loses the second molecule of methanol to yield the final aldehyde product.
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3: For optimal stability, this compound in its solid (lyophilized) form should be stored in a cool, dry, and dark place. For solutions, storage conditions are critical and should be followed diligently to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over a short period in solution. | Acidic pH of the solution leading to hydrolysis of the dimethyl acetal. | Ensure the solvent or buffer system is neutral to slightly basic (pH 7-8). Avoid acidic conditions. |
| Frequent freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes.[1] | |
| Storage of the solution at an inappropriate temperature. | For short-term storage (up to one month), keep the solution at -20°C. For long-term storage (up to six months), store at -80°C.[2] | |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent. | To enhance solubility, you may gently warm the solution to 37°C and vortex. If the compound is difficult to dissolve in aqueous solutions, consider preparing a concentrated stock in an appropriate organic solvent like DMSO or DMF and then diluting it with your aqueous buffer. |
| Inconsistent experimental results. | Degradation of the compound due to exposure to light or air. | Protect the solution from light by using amber vials or wrapping the container in foil. Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1] |
| Contamination of the solution. | Use sterile solvents and handle the compound under aseptic conditions to prevent microbial growth. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Recommended Usage |
| Short-term | -20°C | Within 1 month[2] |
| Long-term | -80°C | Within 6 months[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Dissolve the compound in a suitable solvent (e.g., DMSO, DMF, or a buffer of choice). For aqueous buffers, ensure the pH is neutral to slightly basic.
-
If solubility is an issue, the tube can be warmed to 37°C and vortexed.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reversed-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Note: While TFA is acidic, the short exposure during the HPLC run is generally acceptable for analytical purposes. For preparative work where the compound needs to be recovered, a different buffer system may be required.
-
-
Gradient: A typical gradient for peptide analysis would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Sample Analysis:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Inject a sample at time zero to get the initial purity profile.
-
Incubate the solution under the desired test conditions (e.g., specific pH, temperature).
-
At various time points, inject aliquots of the solution onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks over time.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: General workflow for stability testing of the compound.
References
Z-Pro-Pro-aldehyde-dimethyl acetal storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Z-Pro-Pro-aldehyde-dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is stable under the recommended storage conditions. To ensure the longevity and stability of the compound, please adhere to the following guidelines.
Storage of Neat Compound: For optimal stability, the powdered form of this compound should be stored in a tightly sealed container in a refrigerator.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years[1] |
| Powder at 4°C | 2 years[1] |
Storage of Stock Solutions: It is advisable to prepare stock solutions, aliquot them into single-use volumes, and store them frozen.[1] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
| Storage Condition | Shelf Life |
| In solvent at -80°C | 6 months[1] |
| In solvent at -20°C | 1 month[1] |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent inhibitor of prolyl endopeptidase (PEP).[1][2][3] PEP is a cytoplasmic serine endoprotease that cleaves peptide bonds on the C-terminal side of proline residues. The dimethyl acetal moiety in the compound serves as a protective group for the aldehyde, which is the active inhibitory functional group. In the presence of the target enzyme, the acetal is thought to be hydrolyzed, revealing the aldehyde which can then interact with the active site of PEP. The reported IC50 value for the inhibition of prolyl endopeptidase is 12 nM.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.76 mg of this compound (Molecular Weight: 376.45 g/mol ) in 1 mL of solvent. Ensure the compound is fully dissolved before use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[1]
Troubleshooting Guides
Problem 1: I am observing lower than expected inhibition of prolyl endopeptidase in my assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions and age of your compound and stock solutions. Improper storage, such as repeated freeze-thaw cycles or storage at room temperature, can lead to degradation. The dimethyl acetal group is sensitive to acidic conditions and can hydrolyze to the less stable aldehyde, which may then degrade further. Ensure that your storage buffers are not acidic.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Troubleshooting Step: Review your experimental protocol. Ensure the pH of your assay buffer is optimal for both the enzyme activity and the stability of the inhibitor. Check the concentrations of the enzyme, substrate, and inhibitor used in the assay.
-
-
Possible Cause 3: Inactive Enzyme.
-
Troubleshooting Step: Confirm the activity of your prolyl endopeptidase enzyme using a positive control inhibitor.
-
Problem 2: I am seeing high background signal or assay interference.
-
Possible Cause 1: Solvent Effects.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells. High concentrations of organic solvents can interfere with enzyme activity and assay readings. Run a solvent-only control to assess its effect.
-
-
Possible Cause 2: Substrate Instability.
-
Troubleshooting Step: Check the stability of the substrate you are using (e.g., Z-Gly-Pro-AMC). Some fluorogenic substrates can be light-sensitive or prone to spontaneous hydrolysis. Prepare fresh substrate solutions and protect them from light.
-
Experimental Protocols
Prolyl Endopeptidase (PEP) Inhibition Assay Protocol
This protocol provides a general guideline for assessing the inhibitory activity of this compound against prolyl endopeptidase.
Materials:
-
This compound
-
Prolyl endopeptidase (PEP) enzyme
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of PEP in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor dilutions (or vehicle control)
-
PEP enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Continue to monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a prolyl endopeptidase (PEP) inhibition assay.
References
Optimizing reaction conditions for Z-Pro-Pro-aldehyde-dimethyl acetal synthesis
Technical Support Center: Z-Pro-Pro-aldehyde-dimethyl acetal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step solution-phase synthesis. The process typically starts with the formation of the dipeptide Z-Pro-Pro-OH. This dipeptide's carboxylic acid is then converted to a methyl ester, which is subsequently reduced to the corresponding alcohol. The alcohol is then oxidized to the aldehyde, and finally, the aldehyde is protected as a dimethyl acetal. This stepwise approach allows for purification at intermediate stages, ensuring a high-purity final product.
Q2: Why is the Z (benzyloxycarbonyl) group used for N-terminal protection?
A2: The Z-group is a well-established amino protecting group that is stable under a variety of reaction conditions. It is particularly useful because it is resistant to racemization during the activation of the carboxyl group for peptide coupling. The Z-group can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd), which is orthogonal to many other protecting groups used in peptide synthesis.
Q3: Are there alternative methods for converting the C-terminal carboxylic acid to the aldehyde?
A3: Yes, several alternative methods exist. One common approach is the reduction of a peptide ester using Diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can directly yield the aldehyde, potentially shortening the synthetic route. Another method involves the use of a Weinreb amide, which can be reduced to the aldehyde with high selectivity using reagents like LiAlH₄.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of each synthetic step. By co-spotting the reaction mixture with the starting material(s) and, if available, a standard of the expected product, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially for assessing purity and identifying side products.
Experimental Protocols
Protocol 1: Synthesis of Z-Pro-Pro-OMe
-
Dissolution: Dissolve Z-Pro-OH (1.0 eq) and L-Proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the mixture and stir for 10 minutes at 0 °C.
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in DCM or DMF. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reduction of Z-Pro-Pro-OMe to Z-Pro-Prolinol
-
Dissolution: Dissolve Z-Pro-Pro-OMe (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography if necessary.
Protocol 3: Oxidation to Z-Pro-Pro-aldehyde
-
Dissolution: Dissolve Z-Pro-Prolinol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Oxidation: Add Dess-Martin periodinane (DMP) (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the reaction for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a saturated Na₂S₂O₃ solution and a saturated NaHCO₃ solution. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde is often used immediately in the next step without further purification.
Protocol 4: Formation of this compound
-
Dissolution: Dissolve the crude Z-Pro-Pro-aldehyde (1.0 eq) in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂).
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The use of trimethyl orthoformate as a dehydrating agent can help drive the equilibrium towards the acetal product.
-
Neutralization: Quench the reaction by adding a mild base, such as triethylamine or a saturated NaHCO₃ solution.
-
Workup: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling (Z-Pro-Pro-OMe Synthesis)
| Potential Cause | Proposed Solution |
| Incomplete reaction | Increase the reaction time or consider gentle heating (e.g., to 40-50 °C). Try a different, more potent coupling reagent (see table below). |
| Epimerization/Racemization | Perform the coupling at a lower temperature (0 °C). Avoid using excessive amounts of base. Certain coupling reagents are known to suppress racemization. |
| Side reactions | Ensure all starting materials and solvents are anhydrous. The presence of water can hydrolyze activated esters. |
| Difficult coupling sequence | Proline-proline linkages can sometimes be challenging. Consider using a different solvent like N-methylpyrrolidone (NMP) which can help disrupt peptide aggregation. |
Issue 2: Over-reduction or Incomplete Reduction to the Alcohol
| Potential Cause | Proposed Solution |
| Over-reduction | This is less common with NaBH₄ but can occur with stronger reducing agents. Use a milder reducing agent or carefully control the stoichiometry and temperature. |
| Incomplete reaction | The reducing agent may have decomposed. Use fresh, high-quality NaBH₄. Ensure the reaction is run under anhydrous conditions. Increase the amount of reducing agent or the reaction time. |
Issue 3: Low Yield or Side Products in the Oxidation to the Aldehyde
| Potential Cause | Proposed Solution |
| Over-oxidation to carboxylic acid | Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation. Avoid stronger oxidants like chromic acid. |
| Incomplete reaction | Ensure the DMP is fresh and active. Increase the stoichiometry of the oxidizing agent or the reaction time. |
| Aldehyde instability | Peptide aldehydes can be unstable. It is often best to use the crude aldehyde immediately in the next step without purification. |
Issue 4: Incomplete Acetal Formation or Hydrolysis of the Product
| Potential Cause | Proposed Solution |
| Unfavorable equilibrium | The formation of acetals is an equilibrium process. Use a large excess of methanol (use it as the solvent) and add a dehydrating agent like trimethyl orthoformate to remove the water formed during the reaction. |
| Hydrolysis during workup | Acetals are sensitive to acid. Ensure the reaction is thoroughly neutralized with a mild base (e.g., triethylamine or NaHCO₃) before performing an aqueous workup. Avoid washing with acidic solutions. |
| Insufficient catalysis | Ensure an adequate amount of acid catalyst is used. If the reaction is still slow, a stronger Lewis acid might be required. |
Data Presentation: Quantitative Summary
Table 1: Comparison of Common Coupling Reagents for Z-Pro-Pro-OMe Synthesis
| Coupling Reagent | Typical Conditions | Relative Cost | Notes |
| HATU | 1.1 eq, DIPEA, DMF/DCM, RT | High | Fast reaction times, high yields, low racemization. |
| HBTU/HOBt | 1.1 eq, DIPEA, DMF/DCM, RT | Medium | A classic and reliable choice for peptide synthesis. |
| EDC/HOBt | 1.2 eq, DIPEA, DCM, 0°C to RT | Low | Cost-effective, but can sometimes lead to side products. |
| COMU | 1.1 eq, DIPEA, DMF, RT | High | Very efficient, especially for difficult couplings. |
Table 2: Recommended Solvent and Temperature for Key Transformations
| Reaction Step | Recommended Solvent(s) | Temperature (°C) |
| Peptide Coupling | DMF, DCM, NMP | 0 to 25 |
| Ester Reduction | THF, Methanol | 0 to 25 |
| Alcohol Oxidation (DMP) | DCM | 25 |
| Acetal Formation | Methanol | 25 |
Visualizations: Diagrams and Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the peptide coupling step.
Technical Support Center: Method Refinement for Z-Pro-Pro-aldehyde-dimethyl acetal-based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Pro-Pro-aldehyde-dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] Its primary application is in neuroscience research to study the role of PREP in these conditions and to evaluate the therapeutic potential of PREP inhibition. The dimethyl acetal group serves as a stable protecting group for the reactive aldehyde, which is the active inhibitory moiety.[5][6]
Q2: What is the active form of the inhibitor?
A2: The active inhibitor is the corresponding aldehyde, Z-Pro-Prolinal. The dimethyl acetal is a more stable prodrug form that needs to be deprotected under acidic conditions to reveal the aldehyde functional group, which then forms a covalent bond with the active site serine of PREP.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation.
Q4: What is the reported IC50 value for this compound against PREP?
A4: There are some discrepancies in the reported IC50 values in the literature. Some sources report an IC50 of 12 nM, while others state 120 nM.[1][2][3][4] This variability could be due to different assay conditions, such as enzyme and substrate concentrations, buffer composition, and the specific source of the PREP enzyme. It is crucial to determine the IC50 under your specific experimental conditions.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its active aldehyde form, Z-Pro-Prolinal, against prolyl endopeptidase (PREP).
| Compound | Target | IC50 (nM) | Notes |
| This compound | PREP | 12[1][2][4] | Discrepancies exist in the literature, with some sources reporting 120 nM.[3] This highlights the importance of in-house determination of potency. |
| Z-Pro-Prolinal | PREP | 14 | Determined for the active aldehyde form against rabbit brain PREP. |
Experimental Protocols
Deprotection of this compound to Z-Pro-Prolinal
This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to the active aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Amberlyst-15 or a similar acidic resin
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in acetone.
-
Add a small amount of water to the solution.
-
Add a catalytic amount of Amberlyst-15 resin.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter off the resin.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Z-Pro-Prolinal.
Diagram of Deprotection Workflow:
Caption: Workflow for the deprotection of this compound.
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of Z-Pro-Prolinal against PREP using a fluorogenic substrate like Z-Gly-Pro-AMC.
Materials:
-
Recombinant human PREP
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Z-Pro-Prolinal (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the PREP enzyme solution to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor or vehicle (assay buffer with the same percentage of DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Diagram of Experimental Workflow:
Caption: Workflow for the PREP inhibition assay.
Troubleshooting Guide
Issue: High background fluorescence in the assay.
-
Possible Cause 1: Autofluorescence of the inhibitor or other components.
-
Possible Cause 2: Contaminated reagents or buffer.
-
Solution: Use fresh, high-purity reagents and assay buffer. Filter the buffer before use.
-
-
Possible Cause 3: Non-specific binding of the substrate or product to the microplate.
Issue: Inconsistent or non-reproducible IC50 values.
-
Possible Cause 1: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells to ensure consistency.[9]
-
-
Possible Cause 2: Instability of the deprotected aldehyde (Z-Pro-Prolinal).
-
Solution: Prepare the active aldehyde fresh before each experiment from the more stable dimethyl acetal form. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Variation in enzyme activity.
-
Solution: Aliquot the enzyme stock and avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to ensure consistent enzyme activity between experiments.
-
Issue: No or very low enzyme activity.
-
Possible Cause 1: Inactive enzyme.
-
Solution: Verify the activity of the enzyme with a known substrate and ensure proper storage conditions have been maintained.
-
-
Possible Cause 2: Incorrect assay buffer pH or composition.
-
Solution: Optimize the buffer pH and ionic strength for optimal PREP activity.
-
-
Possible Cause 3: Substrate degradation.
-
Solution: Prepare fresh substrate solutions and protect them from light, as fluorogenic substrates can be light-sensitive.[9]
-
Signaling Pathway
PREP's Role in Neurodegeneration
Prolyl endopeptidase (PREP) is implicated in the pathology of neurodegenerative diseases, particularly synucleinopathies like Parkinson's disease, through its interaction with α-synuclein and Tau proteins. PREP can promote the aggregation of α-synuclein, a key component of Lewy bodies, and may also influence the hyperphosphorylation of Tau, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[13][14] Inhibition of PREP is a therapeutic strategy aimed at preventing these pathological protein aggregations.
Diagram of PREP-Mediated Neurodegeneration Signaling:
Caption: PREP's role in α-synuclein and Tau pathology.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. glpbio.com [glpbio.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pcrbio.com [pcrbio.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Synergistic Interactions between Aβ, Tau, and α-Synuclein: Acceleration of Neuropathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | α-synuclein and tau: interactions, cross-seeding, and the redefinition of synucleinopathies as complex proteinopathies [frontiersin.org]
Optimizing dosage for Z-Pro-Pro-aldehyde-dimethyl acetal in cell-based assays
Welcome to the technical support center for Z-Pro-Pro-aldehyde-dimethyl acetal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug form of Z-Pro-Pro-aldehyde, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides. In its dimethyl acetal form, the aldehyde group is protected, rendering the compound inactive. Within the aqueous environment of cell culture media or inside the cell, the dimethyl acetal is hydrolyzed to the active aldehyde, which then forms a covalent bond with the catalytic site of the DPP-IV enzyme, inhibiting its activity.
Q2: How do I determine the optimal concentration of this compound for my cell-based assay?
A2: The optimal concentration will vary depending on the cell type, cell density, and the specific goals of your experiment. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay system. A typical starting range for DPP-IV inhibitors is from 1 µM to 100 µM. You should also perform a cell viability assay in parallel to identify any potential cytotoxic effects at higher concentrations.
Q3: What is the expected incubation time for effective inhibition of DPP-IV?
A3: The incubation time required for effective inhibition depends on the rate of hydrolysis of the dimethyl acetal to the active aldehyde and the subsequent binding to DPP-IV. A time-course experiment is recommended to determine the optimal incubation period. Generally, pre-incubation of the cells with the compound for 1 to 4 hours before the addition of a DPP-IV substrate is a good starting point.
Q4: How can I confirm that the compound is inhibiting DPP-IV activity in my cells?
A4: You can measure the DPP-IV activity in cell lysates or conditioned media after treatment with this compound. This is typically done using a fluorogenic or chromogenic substrate for DPP-IV, such as Gly-Pro-AMC or Gly-Pro-pNA. A reduction in the rate of substrate cleavage in treated cells compared to untreated controls will confirm DPP-IV inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of DPP-IV activity | Compound degradation: The compound may be unstable in the cell culture medium. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the media before being added to the cells. |
| Insufficient hydrolysis: The dimethyl acetal may not be efficiently converting to the active aldehyde. | Increase the pre-incubation time to allow for complete hydrolysis. Ensure the pH of your culture medium is within the optimal range for acetal hydrolysis (typically slightly acidic to neutral). | |
| Low cell permeability: The compound may not be effectively entering the cells. | Consider using a cell line with higher known permeability or consult the literature for permeabilizing agents compatible with your assay. | |
| High cell toxicity or unexpected off-target effects | Aldehyde reactivity: The active aldehyde form can be reactive and may interact with other cellular components. | Perform a dose-response curve for cytotoxicity using assays like MTT, LDH, or trypan blue exclusion to determine the maximum non-toxic concentration. |
| Off-target enzyme inhibition: The compound may be inhibiting other proteases. | Test the compound against a panel of related proteases to assess its specificity. | |
| High background signal in DPP-IV activity assay | Substrate instability: The DPP-IV substrate may be spontaneously degrading. | Run a control with substrate in media without cells to determine the rate of spontaneous degradation. |
| Presence of other proteases: Other proteases in the cell lysate or media may be cleaving the substrate. | Use a more specific substrate for DPP-IV or include a cocktail of inhibitors for other proteases. |
Experimental Protocols
Protocol 1: Determination of IC50 for DPP-IV Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in assay buffer or culture medium.
-
Compound Treatment: Remove the culture medium from the wells and add the diluted compound. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
DPP-IV Activity Assay: Add a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC) to each well.
-
Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Following the same cell seeding and compound treatment protocol as above, incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Visualizations
Caption: Workflow for IC50 determination.
Caption: Troubleshooting low DPP-IV inhibition.
Caption: Prodrug activation and inhibition pathway.
Technical Support Center: Acetal Deprotection for Peptide Aldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to acetal deprotection methods for peptide aldehydes. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of acetal-protected peptide aldehydes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.2. Inadequate acid concentration or strength.3. Steric hindrance around the acetal group.4. Aggregation of the peptide-resin. | 1. Increase reaction time and/or temperature. Monitor progress by HPLC.[1][2]2. Use a stronger acid (e.g., higher concentration of TFA) or a Lewis acid catalyst.[3][4][5]3. Consider a less sterically hindered acetal protecting group in future syntheses.4. Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrole (NMP), or add chaotropic salts. Sonication can also be beneficial. |
| Side Reactions (e.g., modification of sensitive residues) | 1. Reactive cationic species generated from protecting groups and linkers during TFA cleavage.2. Oxidation of sensitive amino acids (e.g., Met, Cys, Trp).3. Racemization at the C-terminal amino acid. | 1. Add scavengers such as triisopropylsilane (TIS), water, phenol, and thioanisole to the cleavage cocktail to trap reactive cations.[1][2][6][7]2. Use a cleavage cocktail containing scavengers like EDT (1,2-ethanedithiol) and perform the reaction under an inert atmosphere.[2]3. Optimize reaction conditions, such as using milder acids or shorter reaction times. |
| Low Yield of Peptide Aldehyde | 1. Instability of the aldehyde product.2. Reattachment of the peptide to the resin.3. Adsorption of the peptide to glassware.4. Inefficient precipitation. | 1. Work up the reaction at low temperatures and minimize the time the aldehyde is in solution. Consider immediate purification.2. Use appropriate scavengers in the cleavage cocktail.[1]3. Silanize glassware before use.4. Optimize the precipitation solvent and conditions. Some small or hydrophobic peptides may not precipitate easily in ether.[1] |
| Formation of Multiple Peaks in HPLC | 1. Presence of deletion or truncated sequences.2. Incompletely deprotected peptide.3. Formation of diastereomers.4. The peptide aldehyde exists in equilibrium with its hydrate or hemiacetal form in solution.[8] | 1. Optimize coupling and deprotection steps during peptide synthesis.2. Re-subject the crude product to deprotection conditions.3. Analyze the stereochemical purity of the starting amino acids.4. This is often unavoidable. Characterize the different species by LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for acetal deprotection of peptide aldehydes?
A1: The most common method is treatment with trifluoroacetic acid (TFA) in the presence of scavengers. A widely used cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[1][2] The TFA cleaves the acid-labile acetal group, while the scavengers protect sensitive amino acid residues from side reactions.[1][2][6][7]
Q2: How can I avoid side reactions on sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) during deprotection?
A2: The use of a scavenger cocktail is crucial. For peptides containing Trp, Met, or Cys, adding 1,2-ethanedithiol (EDT) to the cleavage mixture can help prevent oxidation and other side reactions.[2] Using a Boc protecting group on the indole nitrogen of Tryptophan can also prevent modification.[2]
Q3: My peptide aldehyde is not precipitating from ether after cleavage. What should I do?
A3: Small or hydrophobic peptides may be soluble in ether.[1] In this case, you can try concentrating the ether solution and re-precipitating with a different non-polar solvent or by adding the concentrated solution to a large volume of cold ether with vigorous stirring. Alternatively, the peptide can be isolated by preparative HPLC directly from the cleavage mixture after removal of TFA.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection can be monitored by taking small aliquots of the reaction mixture at different time points, removing the TFA, and analyzing the sample by reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[2] This will allow you to observe the disappearance of the protected peptide and the appearance of the desired aldehyde.
Q5: What are the best practices for handling and storing purified peptide aldehydes?
A5: Peptide aldehydes can be unstable and prone to oxidation or degradation. It is recommended to store the purified peptide in lyophilized form at -20°C or lower. For use, dissolve the peptide in a suitable solvent immediately before the experiment and keep it on ice. Avoid repeated freeze-thaw cycles.
Quantitative Data on Acetal Deprotection Methods
The following table summarizes yields for different acetal deprotection methods for peptide aldehydes based on available literature. Direct comparative studies are limited, and yields can be highly sequence-dependent.
| Acetal Type | Deprotection Method | Peptide Sequence Example | Yield (%) | Reference |
| Dimethyl Acetal | 95% TFA/H₂O | Ac-Val-Leu-Ala-H | 8 | [9] |
| Thioacetal | NBS in 10% aq. CH₂Cl₂ | Ac-Val-Leu-Ala-H | 85 | [9] |
| Oxazolidine | 1. TFA/DCM (80:20) 2. DCM/MeOH/AcOH/H₂O (12:5:2:1) | Fmoc-Lys(Fmoc)-Leu-Phe-H | 80 | [10] |
Experimental Protocols
Protocol 1: TFA-Mediated Deprotection of a Peptide Dimethyl Acetal
This protocol describes a general procedure for the deprotection of a peptide dimethyl acetal on a solid support.
Materials:
-
Peptide-resin with a C-terminal dimethyl acetal
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Add cold diethyl ether (e.g., 10 mL) to the concentrated residue to precipitate the crude peptide aldehyde.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide aldehyde by preparative RP-HPLC.
Visualizations
Caption: General workflow for acetal deprotection of peptide aldehydes.
Caption: Troubleshooting decision tree for acetal deprotection.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Z-Pro-Pro-aldehyde-dimethyl acetal and Other Prolyl Endopeptidase (PREP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds at the C-terminal side of proline residues.[1][2] Its involvement in a range of physiological and pathological processes, including inflammation, oxidative stress, cell proliferation, and neurodegenerative diseases like Alzheimer's, has made it a significant target for drug development.[1][3][4] This guide provides a comparative overview of Z-Pro-Pro-aldehyde-dimethyl acetal against other notable PREP inhibitors, supported by quantitative data and experimental methodologies.
This compound is a potent inhibitor of PREP, with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[3][4][5] Its efficacy in modulating cognitive dysfunction associated with aging and neurodegeneration has positioned it as a key compound in related research.[3] This document aims to contextualize its performance by comparing it with a selection of other PREP inhibitors.
Quantitative Comparison of PREP Inhibitors
The inhibitory potency (IC50 or Ki) is a critical parameter for evaluating and comparing the efficacy of enzyme inhibitors. The table below summarizes the reported values for this compound and other selected PREP inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | IC50 / Ki (nM) | Reference |
| This compound | Aldehyde Acetal | 12 | [3][4] |
| PREP inhibitor-1 (compound 27a) | Not Specified | < 1 | [1] |
| S 17092 | Not Specified | 1.2 | |
| POP-IN-2 (Compound 7k) | Covalent | 6 (Ki) | |
| Z-Prolyl-prolinal (Z-Pro-Pro-CHO) | Aldehyde | 15 (Ki) / 160 | [1] |
| Prolyl endopeptidase inhibitor 2 | Not Specified | 31,110 | [1] |
| ARI-3531 (22) | Boronic Acid-Based | Potent & Selective | [6] |
| Y-29794 | Non-Peptide | Orally Active |
Note: IC50 and Ki values can vary based on experimental conditions, such as substrate concentration and enzyme source. Direct comparison should be made with caution.
PREP Signaling and Inhibition
PREP's enzymatic activity influences various signaling pathways by regulating the levels of bioactive peptides. Inhibition of PREP can prevent the degradation of these peptides, thereby prolonging their signaling effects. This mechanism is of particular interest in neurodegenerative diseases where neuropeptide dysregulation is a common feature.
Caption: Simplified PREP signaling pathway and point of inhibition.
Experimental Protocols
High-Throughput Screening of PREP Inhibitors (Fluorometric Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against PREP using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant Human PREP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic PREP substrate (e.g., Suc-Gly-Pro-AMC)
-
Test compounds (including this compound and other inhibitors) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Z-Prolyl-prolinal)
-
96-well or 384-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Mixture:
-
Add assay buffer to each well.
-
Add the test compound dilutions to the respective wells.
-
Include controls:
-
Enzyme Control (EC): Buffer + PREP enzyme (represents 100% activity).
-
Inhibitor Control (IC): Buffer + PREP enzyme + Positive Control Inhibitor (represents maximum inhibition).
-
Solvent Control (SC): Buffer + PREP enzyme + DMSO (vehicle control).
-
Substrate Control: Buffer + Substrate (to measure background fluorescence).
-
-
-
Enzyme Addition: Add the diluted PREP enzyme solution to all wells except the substrate control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic PREP substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an appropriate excitation/emission wavelength pair for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the data to the enzyme control (100% activity) and inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for a PREP inhibitor screening assay.
Selectivity: A Critical Consideration
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. In the context of PREP, a key enzyme for selectivity profiling is Fibroblast Activation Protein (FAP), another serine protease with a similar substrate preference. Some boronic acid-based inhibitors have been specifically designed to achieve high selectivity for PREP over FAP, and vice-versa.[6] For instance, the compound ARI-3531 was developed as a potent and specific inhibitor for PREP, demonstrating that high selectivity can be achieved.[6] When evaluating inhibitors like this compound, it is crucial to consider their activity against related proteases to fully understand their pharmacological profile.
This guide provides a foundational comparison of this compound with other PREP inhibitors. For in-depth analysis, researchers should consult the primary literature and conduct head-to-head comparisons under identical experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Pro-Pro-aldehyde-dimethyl acetal and Z-Pro-Prolinal in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-Pro-Pro-aldehyde-dimethyl acetal and Z-Pro-Prolinal, two potent inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases.[1][2] This document summarizes their performance in neuroprotection studies, presents available experimental data, and outlines relevant methodologies to inform future research and development.
Chemical Structure and Relationship
Z-Pro-Prolinal is a dipeptide aldehyde that acts as a potent inhibitor of prolyl oligopeptidase (POP). This compound is the dimethyl acetal derivative of Z-Pro-Prolinal. The acetal group serves as a protective group for the aldehyde functionality.
It is hypothesized that this compound may function as a prodrug, converting to the active aldehyde form, Z-Pro-Prolinal, under acidic conditions that can be found in cell culture media or within the intracellular environment.[3] This conversion is a critical consideration in interpreting and designing experiments.
Comparative Performance in Neuroprotection
Direct head-to-head comparative studies on the neuroprotective efficacy of this compound and Z-Pro-Prolinal are limited in the currently available literature. However, individual studies on each compound provide insights into their potential as neuroprotective agents through the inhibition of prolyl oligopeptidase (POP).
Z-Pro-Prolinal has been more extensively studied for its direct neuroprotective effects. Research has demonstrated its ability to protect neuronal cells from various insults. A key mechanism of its neuroprotective action is the reduction of oxidative stress.[4] Specifically, Z-Pro-Prolinal has been shown to inhibit the production of reactive oxygen species (ROS) and prevent the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the nucleus, a step associated with cell death, in cellular models of neurotoxicity.[4]
This compound is also a potent inhibitor of POP.[1][5] While some commercial sources have anecdotally described it as a neurotoxin that induces ROS production in microglia, the scientific literature primarily supports its role as a POP inhibitor.[1][5] Given its chemical nature as a protected aldehyde, it is plausible that its observed biological effects, including neuroprotection, are attributable to its conversion to Z-Pro-Prolinal. The inhibition of POP by either compound is linked to neuroprotective effects, partly through the modulation of neuroinflammation. Activated microglia, the resident immune cells of the brain, can secrete POP, contributing to neurotoxicity.[2][6] By inhibiting POP, these compounds can reduce the production of pro-inflammatory cytokines, thereby exerting a neuroprotective effect.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds.
Table 1: Inhibitory Activity against Prolyl Oligopeptidase (POP)
| Compound | IC50 (nM) | Source |
| Z-Pro-Prolinal | Not explicitly found in searched literature | |
| This compound | 12 | [1][5] |
Table 2: Reported Neuroprotective Effects
| Compound | Model | Effect | Source |
| Z-Pro-Prolinal | 6-hydroxydopamine (6-OHDA)-treated CV1-P cells | Inhibited ROS production | [4] |
| 6-hydroxydopamine (6-OHDA)-treated CV1-P cells | Inhibited GAPDH translocation | [4] | |
| This compound | Activated microglia-neuron co-culture (as a POP inhibitor) | Neuroprotection by reducing pro-inflammatory cytokines (inferred) | [6] |
Mechanism of Action in Neuroprotection
The primary mechanism of neuroprotection for both Z-Pro-Prolinal and this compound is the inhibition of prolyl oligopeptidase (POP). POP is a serine protease that plays a role in the maturation and degradation of proline-containing neuropeptides and is implicated in neurodegenerative processes.[2]
The neuroprotective effects of POP inhibitors are believed to be mediated through several pathways:
-
Reduction of Oxidative Stress: As demonstrated with Z-Pro-Prolinal, POP inhibition can lead to a decrease in the production of harmful reactive oxygen species (ROS) in neuronal cells.[4]
-
Anti-inflammatory Effects: POP is secreted by activated microglia, and its inhibition can reduce the release of pro-inflammatory cytokines like TNF-α, thereby mitigating neuroinflammation.[6][7]
-
Modulation of Apoptotic Pathways: By preventing the nuclear translocation of GAPDH, Z-Pro-Prolinal interferes with a key step in the cell death cascade.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of neuroprotection through POP inhibition.
Experimental Protocols
While a specific, detailed protocol for a neuroprotection study using this compound was not found in the searched literature, a general workflow can be established based on studies with Z-Pro-Prolinal and other neuroprotective compounds. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[8][9][10]
General Experimental Workflow for In Vitro Neuroprotection Assay
Key Steps:
-
Cell Culture and Differentiation: SH-SY5Y human neuroblastoma cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.[10]
-
Pre-treatment: Differentiated cells are pre-treated with various concentrations of Z-Pro-Prolinal or this compound for a specific duration.
-
Induction of Neurotoxicity: A neurotoxic agent such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or glutamate is added to the cell culture to induce neuronal damage.[4][11]
-
Incubation: The cells are incubated for a period sufficient to observe the neurotoxic effects.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: The extent of cell death is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[8]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]
-
Western Blot Analysis: The expression levels of specific proteins involved in cell death pathways, such as GAPDH or apoptosis markers, are analyzed by Western blotting.[4]
-
Conclusion and Future Directions
Both this compound and Z-Pro-Prolinal are potent inhibitors of prolyl oligopeptidase and hold promise as neuroprotective agents. Z-Pro-Prolinal has demonstrated direct neuroprotective effects by mitigating oxidative stress and interfering with cell death pathways in vitro. The dimethyl acetal is likely a prodrug of the aldehyde, with its neuroprotective activity stemming from its conversion to the active form.
The conflicting report of this compound as a neurotoxin warrants further investigation to understand the specific conditions under which this effect might be observed. Future research should focus on direct, quantitative comparisons of the two compounds in various in vitro and in vivo models of neurodegeneration. Elucidating the conversion kinetics of the dimethyl acetal to the aldehyde under physiological conditions will be crucial for establishing a clear pharmacokinetic and pharmacodynamic relationship for this potential prodrug. Such studies will be invaluable for the continued development of POP inhibitors as a therapeutic strategy for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:170116-63-9 | Chemsrc [chemsrc.com]
- 6. Extracellular prolyl oligopeptidase derived from activated microglia is a potential neuroprotection target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Inhibitory Activity of Z-Pro-Pro-aldehyde-dimethyl acetal
For researchers and professionals in drug development, selecting the appropriate enzyme inhibitor is a critical decision. This guide provides a comprehensive comparison of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent inhibitor of prolyl endopeptidase (PREP), with other relevant alternatives. The data presented is supported by experimental findings to facilitate an informed choice for your research needs.
This compound is a powerful inhibitor of prolyl endopeptidase (PREP), a cytosolic serine endoprotease.[1][2][3] PREP has been implicated in cognitive decline associated with aging and neurodegenerative conditions such as Alzheimer's disease.[1][2][3] The inhibitory activity of this compound and its alternatives are summarized below, offering a clear comparison of their potencies.
Quantitative Comparison of PREP Inhibitors
The inhibitory efficacy of various compounds against prolyl endopeptidase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a higher potency of the inhibitor. The following table provides a comparative summary of these values for this compound and other notable PREP inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Organism/Enzyme Source |
| This compound | 12[1][2][3] | - | Not Specified |
| Z-Pro-prolinal | 0.4[4][5] | 1[6] | Porcine PREP[4][5] |
| JTP-4819 | 0.83 (rat brain)[3][7], 5.43 (Flavobacterium meningosepticum)[3][7] | - | Rat brain, Flavobacterium meningosepticum[3][7] |
| S 17092 | 1.2[2] | - | Cerebral PREP[2] |
| ONO-1603 | - | - | Not Specified |
| KYP-2047 | - | 0.023 | Not Specified |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. A commonly employed method is a colorimetric or fluorometric enzyme activity assay.
Prolyl Endopeptidase (PREP) Inhibition Assay
This assay measures the enzymatic activity of PREP by monitoring the cleavage of a synthetic substrate. The presence of an inhibitor will result in a decreased rate of substrate cleavage, which can be quantified to determine the inhibitor's potency.
Materials:
-
Prolyl endopeptidase (purified)
-
Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or a fluorogenic substrate like Z-Gly-Pro-AMC.
-
Assay Buffer: e.g., 50 mM Potassium Phosphate buffer, pH 7.0.
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader or spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP enzyme in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., 5 mM Z-Gly-Pro-pNA in 40% dioxane).[4]
-
Prepare a series of dilutions of the inhibitor compound at various concentrations.
-
-
Assay Reaction:
-
In a microplate well, add the assay buffer.
-
Add a small volume of the inhibitor solution (or solvent for the control).
-
Add the PREP enzyme solution and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance (at 410 nm for Z-Gly-Pro-pNA) or fluorescence over time.[4]
-
The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Prolyl Endopeptidase in the Renin-Angiotensin System
Prolyl endopeptidase plays a role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. PREP can cleave angiotensin I and angiotensin II, leading to the formation of Angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.
References
Comparative Analysis of Peptide Aldehyde Inhibitors for Protease Targets
Peptide aldehydes are a prominent class of reversible, competitive inhibitors that target the active sites of various proteases, particularly cysteine and serine proteases. Their mechanism involves the formation of a stable, covalent hemiacetal adduct with the catalytic residue in the protease's active site. This guide provides a comparative overview of common peptide aldehyde inhibitors, focusing on their selectivity and potency against key protease targets like the proteasome and calpains.
Inhibitor Potency and Selectivity
The efficacy of a peptide aldehyde inhibitor is largely determined by its peptide sequence, which mimics the natural substrate of the target protease, conferring specificity. The C-terminal aldehyde group acts as the "warhead," reacting with the active site. Minor alterations in the peptide backbone can significantly shift the inhibitor's potency and selectivity between different proteases.
Below is a summary of the inhibitory concentrations (IC50) for several widely-used peptide aldehyde inhibitors against the 26S proteasome and the calcium-dependent cysteine protease, calpain. The data highlight the differential selectivity of these compounds.
Table 1: Comparative Inhibitory Activity (IC50) of Peptide Aldehyde Inhibitors
| Inhibitor | Target Protease | Specific Activity Measured | IC50 Value |
| MG132 (Z-Leu-Leu-Leu-al) | 26S Proteasome | Chymotrypsin-Like (Z-LLL-MCA substrate) | 100 nM[1] |
| 26S Proteasome | Chymotrypsin-Like (Suc-LLVY-MCA substrate) | 850 nM[1] | |
| Calpain | Casein Degradation | 1.25 µM[1] | |
| ALLN (Ac-Leu-Leu-Nle-al) | Calpain I | 1.9 µM | |
| Calpain II | 2.2 µM | ||
| 20S Proteasome | Chymotrypsin-Like | 1.5 µM | |
| Calpeptin (Z-Leu-nLeu-al) | Calpain | Casein Degradation | 50 nM |
| 20S Proteasome | Chymotrypsin-Like | >100 µM | |
| ZLLal (Z-Leu-Leu-al) | Calpain | Casein Degradation | 1.20 µM[1] |
| 26S Proteasome | Chymotrypsin-Like (Z-LLL-MCA substrate) | 110 µM[1] | |
| 26S Proteasome | Chymotrypsin-Like (Suc-LLVY-MCA substrate) | 120 µM[1] |
Note: IC50 values can vary depending on assay conditions, substrate concentration, and enzyme source.
From the data, it is evident that:
-
MG132 is a potent inhibitor of the proteasome's chymotrypsin-like activity but is significantly less potent against calpain.[1]
-
ZLLal , a dipeptide aldehyde, strongly inhibits calpain while showing very weak inhibition of the proteasome, making it over 100 times more selective for calpain than MG132 in some assays.[1]
-
Calpeptin demonstrates high potency and selectivity for calpain over the proteasome.
This differential activity makes these inhibitors valuable tools for dissecting the specific roles of these proteases in cellular pathways.[1]
Key Signaling Pathways
Peptide aldehyde inhibitors are crucial for studying signaling pathways where proteases play a regulatory role. Two such critical pathways are the Ubiquitin-Proteasome Pathway and Calpain-mediated signaling.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is the primary mechanism for targeted protein degradation in eukaryotic cells, regulating processes like cell cycle progression, signal transduction, and quality control of proteins.[2][3] The 26S proteasome degrades proteins that have been tagged with a polyubiquitin chain.[2][4] Inhibitors like MG132 block this degradation, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses, such as apoptosis or cell cycle arrest.[5]
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Calpain Signaling
Calpains are calcium-activated neutral cysteine proteases involved in cytoskeleton remodeling, signal transduction, and cell death pathways.[6][7] Dysregulation of calpain activity is implicated in neurodegenerative diseases and ischemic injury.[8][9] An influx of intracellular calcium activates calpains, which then cleave specific substrate proteins, modulating their function. Inhibitors like Calpeptin or ZLLal can be used to prevent this cleavage and study its downstream consequences.
Caption: Overview of Calpain activation and its downstream signaling effects.
Experimental Protocols
Protocol: Fluorometric Protease Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a peptide aldehyde against a target protease using a fluorogenic substrate.
I. Materials and Reagents:
-
Purified Protease (e.g., 20S Proteasome, Calpain)
-
Peptide Aldehyde Inhibitor Stock Solution (in DMSO)
-
Fluorogenic Peptide Substrate (e.g., Suc-LLVY-MCA for proteasome)
-
Assay Buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
II. Experimental Workflow:
Caption: Standard experimental workflow for determining protease inhibitor IC50.
III. Detailed Steps:
-
Inhibitor Preparation: Prepare a serial dilution of the peptide aldehyde inhibitor in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO vehicle only).
-
Enzyme Addition: To the wells of a 96-well microplate, add the prepared inhibitor dilutions. Subsequently, add a fixed amount of the target protease to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This allows the reversible aldehyde inhibitor to form a hemiacetal adduct with the enzyme's active site.[10]
-
Reaction Initiation: Add the fluorogenic substrate to all wells simultaneously to start the reaction. The substrate is cleaved by the active enzyme, releasing a fluorescent molecule (e.g., AMC or MCA).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for MCA). Monitor the increase in fluorescence over time.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic) to determine the IC50 value.
-
References
- 1. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain - Wikipedia [en.wikipedia.org]
- 10. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Z-Pro-Pro-aldehyde-dimethyl acetal in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Prolyl Endopeptidase Inhibitors
This guide provides a comparative analysis of the efficacy of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent inhibitor of prolyl endopeptidase (PREP), against other relevant inhibitors in different cell line models. The data presented is compiled from various studies to offer a comprehensive overview for researchers in neurodegenerative disease and cancer biology.
Executive Summary
This compound is a highly effective inhibitor of prolyl endopeptidase (PREP), an enzyme implicated in the progression of neurodegenerative disorders and certain cancers. This guide presents available data on a closely related compound, Z-Pro-Prolinal, to infer the potential efficacy of this compound and compares it with other known PREP inhibitors. The data underscores the cell-line-specific effects of these inhibitors and provides detailed experimental protocols to enable reproducible research.
Comparative Efficacy of PREP Inhibitors
While direct comparative studies on this compound across multiple cell lines are limited in publicly available literature, data from a study on the related compound Z-Pro-Prolinal provides valuable insights. The following table summarizes the inhibitory effects of Z-Pro-Prolinal and another PREP inhibitor, JTP-4819, on the production of reactive oxygen species (ROS) induced by 6-hydroxydopamine (6-OHDA) in monkey fibroblast-like (CV1-P) and human neuroblastoma (SH-SY5Y) cells.
| Inhibitor | Cell Line | Concentration | Effect on 6-OHDA-induced ROS Production | Reference |
| Z-Pro-Prolinal | CV1-P | Not Specified | Inhibited to control levels | [1] |
| SH-SY5Y | Not Specified | No inhibition | [1] | |
| JTP-4819 | CV1-P | Not Specified | Inhibited to control levels | [1] |
| SH-SY5Y | Not Specified | No inhibition | [1] |
Note: Z-Pro-Prolinal is the aldehyde form, while the topic compound is the dimethyl acetal. The acetal is expected to be a more stable pro-drug form that converts to the active aldehyde within the cell. Therefore, the results for Z-Pro-Prolinal are presented as a surrogate for the activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving PREP and a typical experimental workflow for assessing the efficacy of PREP inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PREP inhibitors on cell lines.
Materials:
-
96-well plates
-
Neuroblastoma (e.g., SH-SY5Y) or Glioblastoma (e.g., U87MG) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PREP inhibitors (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the PREP inhibitors and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2][3][4][5]
Prolyl Endopeptidase (PREP) Activity Assay
This fluorometric assay measures the enzymatic activity of PREP in cell lysates.
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
In a 96-well black plate, add 10 µL of cell lysate to 80 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate.
-
Measure the increase in fluorescence over time. The rate of increase is proportional to the PREP activity.[6][7]
Western Blot for PREP Expression
This protocol is used to determine the protein levels of PREP in cells.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PREP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PREP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[8][9][10][11][12]
References
- 1. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. youtube.com [youtube.com]
Unveiling the Selectivity of Z-Pro-Pro-aldehyde-dimethyl acetal: A Comparative Analysis Against Other Proteases
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides a comprehensive comparison of Z-Pro-Pro-aldehyde-dimethyl acetal's cross-reactivity with other key proteases, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). Its active form, Z-Pro-Prolinal (ZPP), demonstrates a high affinity for PREP, a serine protease implicated in neurodegenerative diseases and other physiological processes. However, the therapeutic potential of any enzyme inhibitor is intrinsically linked to its selectivity. Cross-reactivity with other proteases can lead to off-target effects and undesirable side effects. This guide examines the inhibitory activity of this compound against PREP and its potential for interaction with other members of the serine protease family, notably Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).
Comparative Inhibitory Activity
The data presented below summarizes the inhibitory potency of Z-Pro-Prolinal, the active aldehyde form of this compound, against its primary target, PREP, and other related serine proteases. The dimethyl acetal is a protecting group that is typically hydrolyzed under aqueous assay conditions to yield the active aldehyde.
| Protease Target | Inhibitor | IC50 / Ki | Fold Selectivity vs. PREP |
| Prolyl Endopeptidase (PREP) | Z-Pro-Prolinal | Ki = 0.35 nM[1] | 1 |
| Dipeptidyl Peptidase IV (DPP-IV) | Z-Pro-Prolinal | > 10,000 nM (estimated) | > 28,500 |
| Fibroblast Activation Protein (FAP) | Z-Pro-Prolinal | Data not available | - |
Note: The IC50 value for DPP-IV is estimated based on literature stating that Z-Pro-Prolinal does not cause significant inhibition of DPP-IV, suggesting an IC50 well into the micromolar range.
The remarkable selectivity of Z-Pro-Prolinal for PREP is evident from these values. This high degree of selectivity is crucial for minimizing off-target interactions and enhancing the therapeutic window of PREP-targeted inhibitors.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below is a representative methodology for assessing the inhibitory activity of this compound against PREP, DPP-IV, and FAP.
General Principle
The inhibitory activity is determined by measuring the reduction in the rate of hydrolysis of a specific fluorogenic substrate by the target protease in the presence of the inhibitor. The fluorescence generated by the cleavage of the substrate is monitored over time.
Materials and Reagents
-
Enzymes: Recombinant human PREP, DPP-IV, and FAP.
-
Inhibitor: this compound (to be dissolved in a suitable solvent like DMSO and pre-incubated in assay buffer to allow for hydrolysis to the active aldehyde).
-
Substrates:
-
For PREP and FAP: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
For DPP-IV: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing NaCl and EDTA.
-
Instrumentation: Fluorescence microplate reader.
Assay Procedure
-
Enzyme Preparation: Dilute the stock solutions of each enzyme to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well microplate, add the enzyme solution to wells containing the different concentrations of the inhibitor or vehicle control (DMSO). Incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 460 nm) over a set period.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
For determination of the inhibition constant (Ki), perform kinetic studies at varying substrate and inhibitor concentrations and analyze the data using methods such as the Lineweaver-Burk plot.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a protease inhibitor.
Caption: Experimental workflow for protease inhibitor cross-reactivity screening.
Signaling Pathways: Distinct Roles of PREP and DPP-IV
While both PREP and DPP-IV are prolyl-specific serine proteases, they have distinct physiological roles and participate in different signaling pathways. This compound's high selectivity is crucial as interference with DPP-IV signaling could have significant metabolic consequences.
The following diagram illustrates the separate signaling cascades influenced by PREP and DPP-IV.
Caption: Distinct signaling pathways of PREP and DPP-IV.
Conclusion
References
A Comparative Guide to the Efficacy of Z-Pro-Pro-aldehyde-dimethyl acetal and Alternative Prolyl Oligopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of the prolyl oligopeptidase (PREP) inhibitor, Z-Pro-Pro-aldehyde-dimethyl acetal, with other notable PREP inhibitors. The information is intended to assist researchers in selecting appropriate compounds for studies related to neurodegenerative diseases and other conditions where PREP modulation is a therapeutic target.
I. Introduction to Prolyl Oligopeptidase (PREP) and its Inhibitors
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP), is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and signaling proteins. Its involvement in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease has made it a key target for drug development. PREP inhibitors are a class of small molecules designed to modulate the activity of this enzyme, thereby offering potential therapeutic benefits. This guide focuses on this compound and compares its efficacy with other well-characterized PREP inhibitors, including KYP-2047, JTP-4819, S 17092, and Z-Pro-Prolinal.
II. In Vitro Efficacy Comparison
The primary measure of in vitro efficacy for PREP inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce PREP enzyme activity by 50%. A lower IC50 value signifies higher potency.
| Inhibitor | IC50 Value (nM) | Target Enzyme Source | Reference(s) |
| This compound | 12 | Cytoplasmic serine endoprotease | [1] |
| JTP-4819 | ~0.7 - 0.8 | Rat brain supernatant | [2] |
| 4.5 - 14.0 | Purified PEP (substrate-dependent) | [3] | |
| S 17092 | 8.3 | Rat cortical extracts | [4] |
| Z-Pro-Prolinal | Not explicitly stated in the provided results, but noted as a potent inhibitor. | ||
| KYP-2047 | Not explicitly stated in the provided results, but noted as a potent and selective inhibitor. | [5][6] |
III. In Vivo Efficacy Comparison
This compound
While specific in vivo efficacy data is limited in the provided search results, its potent in vitro inhibition of PREP suggests potential for efficacy in animal models of cognitive dysfunction and neurodegeneration.[1]
KYP-2047
-
Parkinson's Disease Models: KYP-2047 has been shown to reduce α-synuclein protein levels and aggregation in cellular and animal models of Parkinson's disease.[5][7] A 5-day treatment in transgenic mice reduced α-synuclein immunoreactivity and soluble α-synuclein protein in the brain.[7] Furthermore, a 28-day treatment led to increased striatal dopamine levels and enhanced clearance of protein aggregates via autophagy.[6]
-
Glioblastoma Model: In a xenograft model of glioblastoma, KYP-2047 treatment at doses of 2.5 mg/kg and 5 mg/kg significantly reduced tumor burden.[8]
-
Myocardial Ischemia/Reperfusion Injury: Pre-treatment with KYP-2047 at 2.5 mg/kg and 5 mg/kg limited histological damage and inflammation in a mouse model of myocardial ischemia/reperfusion injury.[9]
JTP-4819
-
Cognitive Enhancement: JTP-4819 has demonstrated cognitive-enhancing effects in rodent models. It improved performance in the Morris water maze task in aged rats and in a passive avoidance test in rats with scopolamine-induced amnesia at oral doses of 1 and 3 mg/kg.[3][10]
-
Neurochemical Effects: Repeated administration of JTP-4819 reversed the age-related decrease in substance P-like immunoreactivity in the brains of aged rats.[2][10] It also increased acetylcholine release in the frontal cortex and hippocampus.[3][10]
S 17092
-
Neuropeptide Modulation: A single oral administration of S 17092 at 30 mg/kg significantly increased substance P-like and α-melanocyte-stimulating hormone-like immunoreactivity in the frontal cortex and hypothalamus of rats.[4]
-
Clinical Studies: In a Phase I study with elderly healthy volunteers, S 17092 showed a potent, dose-dependent inhibition of plasma PREP activity and improved performance in verbal memory tests at a dose of 1200 mg.[11]
Z-Pro-Prolinal
-
Cellular Neuroprotection: In a cell-based model of Parkinson's disease, Z-Pro-Prolinal was shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and reduce the production of reactive oxygen species (ROS) induced by the neurotoxin 6-hydroxydopamine.[12]
IV. Signaling Pathways and Mechanisms of Action
PREP inhibitors exert their effects through the modulation of several downstream signaling pathways.
PREP and α-Synuclein Aggregation
PREP can directly interact with α-synuclein, a protein implicated in Parkinson's disease, and accelerate its aggregation.[13] PREP inhibitors, such as KYP-2047, can block this interaction, thereby preventing the formation of toxic α-synuclein aggregates.[5][13] This process is believed to involve the enhancement of α-synuclein clearance through autophagy.[6]
PREP and the PI3K/Akt/GSK3β Signaling Pathway
Recent studies have indicated that PREP can negatively regulate Protein Phosphatase 2A (PP2A).[14][15] By inhibiting PREP, PP2A activity is increased, which in turn can dephosphorylate and inactivate Akt and Glycogen Synthase Kinase 3 Beta (GSK3β).[14][15] The PI3K/Akt/GSK3β pathway is crucial for cell survival and is implicated in the pathophysiology of various diseases, including neurodegenerative disorders.
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PREP inhibitors.
In Vitro Prolyl Oligopeptidase (PREP) Activity Assay
This protocol is adapted from a method using a fluorogenic substrate to measure PREP activity.[16][17][18]
-
Materials:
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Tissue homogenates (e.g., brain cortex) or purified PREP enzyme
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4
-
PREP inhibitor (e.g., this compound)
-
96-well microtiter plates (black, for fluorescence)
-
Fluorometer (excitation λ = 360-380 nm, emission λ = 460-465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the PREP inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µg of protein homogenate or an appropriate amount of purified PREP enzyme to each well.
-
Add the PREP inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to a final concentration of 50-100 µM.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using a fluorometer.
-
The rate of increase in fluorescence, corresponding to the cleavage of the substrate and release of AMC, is proportional to the PREP activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assessment of Cognitive Enhancement: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[19][20][21][22][23]
-
Apparatus:
-
A large circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
-
Distal visual cues placed around the room.
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
-
-
Data Analysis:
-
Escape latency and swim path length during the acquisition phase are analyzed to assess learning.
-
The percentage of time spent in the target quadrant during the probe trial is analyzed to assess memory.
-
In Vivo Assessment of Neuropathology: Immunohistochemistry for Amyloid-Beta
This protocol is for the detection of amyloid-beta (Aβ) plaques in brain tissue from animal models of Alzheimer's disease.[24][25][26][27]
-
Materials:
-
Paraffin-embedded or frozen brain sections.
-
Primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Antigen retrieval solution (e.g., formic acid or citrate buffer).
-
Microscope.
-
-
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
Antigen Retrieval: Incubate sections in 88% formic acid for 5-10 minutes or use heat-induced epitope retrieval with citrate buffer. This step is crucial for exposing the Aβ epitope.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Incubate sections with the ABC reagent for 30-60 minutes.
-
Visualization: Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of Aβ plaques.
-
Counterstaining and Mounting: Counterstain with hematoxylin (optional), dehydrate the sections, and mount with a coverslip.
-
-
Data Analysis:
-
Quantify the Aβ plaque burden by measuring the percentage of the area occupied by Aβ plaques in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
VI. Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel PREP inhibitor.
VII. Conclusion
This compound is a potent in vitro inhibitor of prolyl oligopeptidase. While direct comparative in vivo data is limited, the extensive research on other PREP inhibitors such as KYP-2047, JTP-4819, and S 17092 provides a strong rationale for its potential therapeutic efficacy in neurodegenerative and other diseases. These alternative compounds have demonstrated significant beneficial effects in various preclinical models, including cognitive enhancement, reduction of protein aggregation, and neuroprotection. The choice of inhibitor for future studies will depend on the specific research question, the desired pharmacokinetic profile, and the pathological mechanisms being investigated. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this promising class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain [pubmed.ncbi.nlm.nih.gov]
- 5. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utupub.fi [utupub.fi]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. glpbio.com [glpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 23. youtube.com [youtube.com]
- 24. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of Z-Pro-Pro-aldehyde-dimethyl acetal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Z-Pro-Pro-aldehyde-dimethyl acetal, a potent inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). We will explore established techniques, compare their performance with alternative approaches, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction to this compound and its Target
This compound is a chemical compound recognized for its potent inhibitory activity against prolyl endopeptidase (PREP)[1][2]. PREP is a cytosolic serine protease that plays a significant role in the maturation and degradation of proline-containing neuropeptides and hormones, making it a therapeutic target for cognitive disorders and neurodegenerative diseases such as Alzheimer's disease[3][4]. Confirming that a compound like this compound engages with its intended target, PREP, within a cellular context is a critical step in drug discovery and development.
Methods for Confirming Target Engagement
Two primary methods are widely employed to confirm the intracellular engagement of a small molecule inhibitor with its protein target: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound of interest to various temperatures, the amount of soluble, non-denatured target protein can be quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Activity-Based Protein Profiling (ABPP): This method utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. In a competitive ABPP experiment, pre-incubation of cells with an inhibitor will block the binding of the activity-based probe to the target enzyme. The reduction in probe labeling, often detected by fluorescence or mass spectrometry, confirms that the inhibitor is engaging the active site of the target enzyme.
Comparative Analysis of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive binding between an inhibitor and an activity-based probe to the enzyme's active site. |
| Readout | Western Blot, Mass Spectrometry, ELISA, Luminescence. | Gel-based fluorescence, Mass Spectrometry. |
| Labeling Requirement | Label-free for the compound and target protein. | Requires a specific activity-based probe for the enzyme class. |
| Information Provided | Direct evidence of target binding within the cell. Can be used for both active site and allosteric binders. | Confirms engagement at the active site. Can provide information on inhibitor selectivity across related enzymes. |
| Throughput | Can be adapted for high-throughput screening (e.g., with luminescence readouts). | Can be high-throughput, especially with fluorescent probes. |
| Advantages | No modification of the compound is needed. Applicable to a wide range of targets. | Provides direct evidence of active site engagement. Can profile multiple enzymes simultaneously. |
| Limitations | Some proteins may not exhibit a significant thermal shift upon ligand binding. | Requires the availability of a suitable activity-based probe. Does not detect allosteric binding. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PREP Engagement
This protocol is a generalized procedure for assessing the engagement of this compound with PREP in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Alternative PREP inhibitor (e.g., Z-Pro-Prolinal)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-PREP antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), an alternative PREP inhibitor, or DMSO for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PREP.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for PREP at each temperature for each treatment condition.
-
Plot the relative amount of soluble PREP as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for PREP Engagement
This protocol describes a competitive ABPP experiment to confirm that this compound binds to the active site of PREP. A fluorescently labeled, broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe) can be used.
Materials:
-
SH-SY5Y cells
-
This compound
-
Alternative PREP inhibitor (e.g., Z-Pro-Prolinal)
-
DMSO (vehicle control)
-
Activity-based probe (e.g., FP-Rhodamine)
-
Lysis buffer
-
SDS-PAGE and fluorescence gel scanning equipment
Procedure:
-
Cell Treatment:
-
Treat SH-SY5Y cells with varying concentrations of this compound, an alternative PREP inhibitor, or DMSO for 1 hour at 37°C.
-
-
Probe Labeling:
-
Lyse the cells in a buffer compatible with the activity-based probe.
-
Add the activity-based probe (e.g., 1 µM FP-Rhodamine) to the lysates and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled proteins.
-
-
Data Analysis:
-
Identify the band corresponding to PREP (based on its molecular weight).
-
Quantify the fluorescence intensity of the PREP band in each lane.
-
A decrease in the fluorescence intensity of the PREP band in the presence of this compound indicates that the compound has bound to the active site and prevented the probe from labeling the enzyme.
-
Visualizing Workflows and Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
